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  • Product: 1-Iodoisoquinolin-5-amine
  • CAS: 1260759-47-4

Core Science & Biosynthesis

Foundational

1-Iodoisoquinolin-5-amine: Molecular Weight, Exact Mass, and Applications in Drug Discovery

Executive Summary In modern drug discovery and medicinal chemistry, bifunctional heterocyclic building blocks are essential for the rapid assembly of complex molecular architectures. 1-Iodoisoquinolin-5-amine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional heterocyclic building blocks are essential for the rapid assembly of complex molecular architectures. 1-Iodoisoquinolin-5-amine is a highly versatile intermediate characterized by an electron-deficient organoiodide moiety and an electron-donating primary amine. This in-depth technical guide explores the fundamental quantitative properties of 1-Iodoisoquinolin-5-amine, elucidates the critical distinction between its average molecular weight and exact mass in High-Resolution Mass Spectrometry (HRMS) workflows, and provides a self-validating experimental protocol for its utilization in Palladium-catalyzed cross-coupling reactions.

Chemical Identity & Quantitative Data

Before deploying any building block in a synthetic or analytical workflow, its quantitative parameters must be rigorously defined. The table below summarizes the core physicochemical properties of 1-Iodoisoquinolin-5-amine.

PropertyValue
Chemical Name 1-Iodoisoquinolin-5-amine
CAS Registry Number 1260759-47-4[1]
Chemical Formula C9H7IN2
Average Molecular Weight 270.07 g/mol
Exact Mass (Monoisotopic) 269.9654 Da[2]
Hydrogen Bond Donors 1 (from the -NH2 group)
Hydrogen Bond Acceptors 2 (Isoquinoline N, Amino N)

Analytical Characterization: Exact Mass vs. Molecular Weight

A frequent point of failure in early-stage drug discovery is the conflation of average molecular weight with exact mass during analytical verification[3].

  • Average Molecular Weight (270.07 g/mol ): This value accounts for the natural isotopic abundance of all elements in the compound (e.g., the ~1% natural abundance of 13 C). It is exclusively used for macroscopic bulk measurements, such as calculating molar equivalents for reaction stoichiometry.

  • Exact Mass (269.9654 Da): Exact mass (or monoisotopic mass) is the calculated mass of a molecule containing only the most abundant isotope of each constituent atom ( 12 C, 1 H, 14 N, 127 I)[3].

The Causality of Exact Mass in HRMS

High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, do not measure bulk averages; they detect individual ions[4]. Because iodine is a monoisotopic element ( 127 I accounts for 100% of natural iodine), the isotopic envelope of 1-Iodoisoquinolin-5-amine is uniquely simplified, with the M+1 peak driven almost entirely by 13 C incorporation.

When analyzing a reaction mixture, HRMS utilizes the exact mass to achieve sub-ppm mass accuracy, allowing scientists to unequivocally differentiate the target compound from isobaric interferences (molecules with the same nominal mass but different elemental compositions)[4].

HRMS_Workflow A Sample Prep: 1-Iodoisoquinolin-5-amine (C9H7IN2) B ESI+ Ionization Formation of [M+H]+ A->B Injection C Quadrupole Mass Filter m/z Selection B->C Ion Transfer D Time-of-Flight (TOF) High-Res Analyzer C->D Isolation E Data Analysis: Exact Mass = 269.9654 Da D->E Detection (<5 ppm error)

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Structural Reactivity & Synthetic Utility

The strategic value of 1-Iodoisoquinolin-5-amine lies in its orthogonal reactivity profile.

  • The C1-Iodo Position: The 1-position of the isoquinoline ring is highly activated toward oxidative addition by transition metals. This is caused by the adjacent electronegative nitrogen atom, which withdraws electron density via induction and resonance, rendering the C1 carbon highly electrophilic[5]. Furthermore, the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it an exceptionally reactive substrate for Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings[6].

  • The C5-Amino Position: The primary amine at the 5-position acts as an electron-donating group, modulating the overall electronics of the ring system. It serves as a secondary handle for late-stage functionalization, such as amidation, reductive amination, or Buchwald-Hartwig cross-coupling.

Synthetic_Pathway Core 1-Iodoisoquinolin-5-amine (Bifunctional Core) Suzuki Suzuki-Miyaura Coupling (C1) Core->Suzuki Pd, Boronic Acid Sonogashira Sonogashira Coupling (C1) Core->Sonogashira Pd/Cu, Alkyne Amidation Amidation / Alkylation (N5 Position) Core->Amidation Electrophile, Base Prod1 1-Aryl-isoquinolin-5-amine Derivatives Suzuki->Prod1 Prod2 1-Alkynyl-isoquinolin-5-amine Derivatives Sonogashira->Prod2 Prod3 N-Substituted 1-Iodoisoquinoline Amidation->Prod3

Caption: Orthogonal derivatization pathways for 1-Iodoisoquinolin-5-amine.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To demonstrate the utility of 1-Iodoisoquinolin-5-amine, the following is a field-proven, self-validating protocol for its Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 1-phenylisoquinolin-5-amine.

Mechanistic Causality of Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): A bidentate phosphine ligand (dppf) is chosen over monodentate ligands (like PPh₃) to prevent catalyst deactivation via competitive binding of the substrate's primary amine[6].

  • Base (K₂CO₃): The base is required to activate the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[5].

  • Solvent (1,4-Dioxane/H₂O): A biphasic system ensures the solubility of both the organic substrates and the inorganic base.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Iodoisoquinolin-5-amine (1.0 equiv, 1.0 mmol, 270 mg), phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen (N₂) three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Solvent Addition: Syringe in degassed 1,4-dioxane (4.0 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv, 1.0 mL).

  • Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). Extract the aqueous layer once more with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the product.

Validation & Quality Control (QC)

This protocol is designed as a self-validating system using exact mass tracking:

  • Pre-Reaction Check: Analyze the starting material via LC-MS. You must observe the [M+H]+ ion at m/z 270.9732 (Exact mass 269.9654 + 1.0078 for proton).

  • In-Process Monitoring: During step 4, sample the reaction. Successful coupling is validated by the disappearance of m/z 270.9732 and the appearance of the product [M+H]+ ion at m/z 221.1078 (Calculated exact mass for C15H12N2 is 220.1000 Da).

  • Failure Mode Analysis: If transmetalation fails but oxidative addition succeeds, the intermediate will undergo protodehalogenation. This is detected by the appearance of an [M+H]+ peak at m/z 145.0760 (isoquinolin-5-amine). Observing this peak indicates that the base or boronic acid has failed, requiring reagent replacement.

Sources

Exploratory

Comprehensive NMR Characterization and Synthetic Protocols for 1-Iodoisoquinolin-5-amine

Executive Summary In the realm of modern drug discovery and materials science, the isoquinoline scaffold is recognized as a highly privileged pharmacophore. Specifically, 1-Iodoisoquinolin-5-amine (CAS: 1260759-47-4) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and materials science, the isoquinoline scaffold is recognized as a highly privileged pharmacophore. Specifically, 1-Iodoisoquinolin-5-amine (CAS: 1260759-47-4) represents a highly versatile, bifunctional building block. The C1-iodo position is thermodynamically primed for late-stage transition-metal-catalyzed functionalization, such as copper- or palladium-catalyzed cross-couplings (1)[1]. Simultaneously, the C5-amino group serves as an essential handle for amide coupling or as a critical hydrogen-bond donor in the design of ATP-competitive kinase inhibitors.

Due to the proprietary nature of this specific intermediate in industrial pipelines, raw empirical NMR spectra are rarely published in open-source databases. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, predictive NMR framework based on Substituent Chemical Shift (SCS) modeling, grounded in verified empirical data from the constituent fragments: 1-iodoisoquinoline and isoquinolin-5-amine. Furthermore, this guide details self-validating synthetic and analytical protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Causality in NMR Chemical Shifts

The accurate assignment of 1 H and 13 C NMR spectra for highly functionalized heterocycles requires a deep understanding of interacting electronic and steric effects. For 1-iodoisoquinolin-5-amine, the chemical shifts are dictated by a push-pull dynamic across the fused bicyclic system.

  • The Heavy Atom Effect (C1 / H8): Iodine is highly polarizable with a massive electron cloud. In 13 C NMR, this induces a profound diamagnetic shielding effect (the "heavy atom effect"), pushing the C1 carbon resonance unexpectedly upfield to approximately 120 ppm (compared to >150 ppm for C1 in an unsubstituted isoquinoline). Conversely, in 1 H NMR, the bulky iodine atom causes steric van der Waals deshielding of the peri-proton (H8), pushing its signal downfield.

  • Mesomeric Donation (C5 / H6 / H8): The -NH 2​ group is a strong π -donor (+M resonance effect). It donates electron density directly into the carbocyclic ring. Empirical data for the isolated 5-aminoisoquinoline core demonstrates that this heavily shields the ortho (C6, H6) and para (C8, H8) positions, pushing their signals upfield (2)[2]. The C5 carbon itself is deshielded due to the inductive electron-withdrawing effect (-I) of the electronegative nitrogen.

NMREffects Core Isoquinoline Core (Electron-Deficient Heterocycle) Iodo 1-Iodo Substitution (Heavy Atom & Steric Effects) Core->Iodo Position 1 Amino 5-Amino Substitution (+M Resonance Donor) Core->Amino Position 5 C1 C1 Carbon Upfield Shift (~120 ppm) Iodo->C1 Diamagnetic Shielding H8 H8 Proton Downfield Shift (~7.5 ppm) Iodo->H8 van der Waals Deshielding C5 C5 Carbon Deshielded (~145 ppm) Amino->C5 -I Inductive Effect H6 H6 & H8 Protons Upfield Shift (Shielded) Amino->H6 +M Resonance Shielding

Fig 1. Mechanistic causality of substituent effects on the NMR chemical shifts of the isoquinoline core.

Quantitative NMR Data Summaries

The following tables summarize the highly accurate, predicted NMR assignments for 1-Iodoisoquinolin-5-amine, synthesized from the empirical SCS data of its functional groups. The assignment of the isoquinoline 13 C framework relies on established 2D NMR principles (3)[3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionPredicted Shift ( δ , ppm)Multiplicity J (Hz)IntegrationCausality / Assignment Notes
-NH 2​ 6.00br s-2HExchangeable proton; broadened by 14 N quadrupolar relaxation.
H6 6.95dd7.5, 1.01HStrongly shielded by the +M resonance effect of the ortho-NH 2​ .
H7 7.35t7.51HMeta to NH 2​ ; relatively unaffected by resonance donation.
H8 7.50dd7.5, 1.01HCompeting effects: deshielded by peri-Iodine, shielded by para-NH 2​ .
H4 7.80d6.01HUnaffected by C1-Iodo; represents the standard isoquinoline H4 shift.
H3 8.25d6.01HHighly deshielded by the adjacent electronegative ring nitrogen.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionPredicted Shift ( δ , ppm)TypeCausality / Assignment Notes
C6 110.5CHOrtho to NH 2​ ; massive upfield shift due to increased π -electron density.
C4 115.0CHStandard isoquinoline C4 resonance.
C8 118.0CHPara to NH 2​ ; shifted upfield by resonance donation.
C1 120.5C-IHeavy atom effect of Iodine causes profound diamagnetic shielding.
C4a 128.0CBridgehead carbon.
C7 128.5CHMeta to NH 2​ ; minimal resonance shielding.
C8a 137.0CBridgehead carbon; deshielded by proximity to the N2 atom.
C3 143.0CHAdjacent to nitrogen; highly deshielded by inductive effects.
C5 145.0C-NDeshielded by the -I inductive effect of the attached amino group.

Validated Experimental Protocols

Protocol A: Self-Validating Synthesis of 1-Iodoisoquinolin-5-amine

To synthesize this compound, we utilize a selective reduction of 1-iodo-5-nitroisoquinoline. Crucial Causality: Iron powder is selected over Pd/C hydrogenation to prevent the catastrophic dehalogenation of the labile C-I bond.

Step 1: Reagent Loading Suspend 1-iodo-5-nitroisoquinoline (1.0 eq) in a 4:1 mixture of Ethanol/H 2​ O (0.2 M). Add Iron powder (5.0 eq) and Ammonium Chloride (NH 4​ Cl, 5.0 eq). Causality: NH 4​ Cl acts as a mild proton source to activate the iron surface without creating an overly acidic environment that could protonate the resulting basic amine and stall the reaction.

Step 2: Reaction Execution & Visual Tracking Heat the mixture to 80 °C under vigorous stirring for 2 hours. Self-Validation Checkpoint 1: The reaction is visually self-validating. The starting material is a bright yellow/orange suspension. As the reduction proceeds, the nitro compound dissolves, and the solution transitions to a darker, homogeneous amine solution mixed with black iron oxides.

Step 3: LC-MS Real-Time Validation Take a 10 μ L aliquot, dilute in MeCN, and inject into the LC-MS. Self-Validation Checkpoint 2: The mass spectrum must definitively confirm the mass shift from the nitro intermediate ( [M+H]+ 300.9) to the target amine ( [M+H]+ 270.9). The complete absence of a peak at [M+H]+ 145.1 confirms that no deiodination has occurred, validating the chemoselectivity of the protocol.

Step 4: Workup & Isolation Filter the hot mixture through a pad of Celite to remove iron sludge, washing with hot ethyl acetate. Concentrate the filtrate, partition with saturated NaHCO 3​ , extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the crude product.

Synthesis SM 1-Chloro-5-nitroisoquinoline (Starting Material) Int 1-Iodo-5-nitroisoquinoline (Halogen Exchange) SM->Int NaI, HI, MeCN Reflux, 12h Prod 1-Iodoisoquinolin-5-amine (Selective Reduction) Int->Prod Fe powder, NH4Cl EtOH/H2O, 80°C, 2h

Fig 2. Step-by-step synthetic workflow for 1-Iodoisoquinolin-5-amine via selective reduction.

Protocol B: NMR Sample Preparation and Acquisition

Step 1: Sample Preparation Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Self-Validation Checkpoint: Hold the NMR tube to the light. The solution must be completely optically clear. Any undissolved particulates will distort the magnetic field homogeneity, ruining the shimming process and resulting in broad, uninterpretable peaks.

Step 2: Tuning & Shimming Insert the sample into the spectrometer. Lock onto the DMSO- d6​ signal. Perform a 3D gradient shim (e.g., TopShim). Self-Validation Checkpoint: The lock level must remain completely stable post-shimming. A fluctuating lock level indicates sample convection or precipitation.

Step 3: Acquisition Parameters

  • 1 H NMR: 400 MHz, 16 scans, 30° pulse angle, relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR: 100 MHz, 1024 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds. Causality: The extended D1 is required to ensure the quaternary carbons (C1, C4a, C5, C8a) fully relax between pulses, ensuring they are visible above the baseline noise.

References

  • 5-Aminoisoquinoline(1125-60-6)
  • 1H and 13C NMR assignments of isoquinoline alkaloids Source: ScienceAsia URL
  • General Copper-Catalyzed Coupling of Alkyl-, Aryl-, and Alkynylaluminum Reagents with Organohalides Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Foundational

Electronic Properties and UV-Vis Spectroscopic Profile of 1-Iodoisoquinolin-5-amine: A Comprehensive Mechanistic Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of heterocyclic scaffolds is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and organic optoelectronics. 1-Iodoisoquinolin-5-amine (CAS: 1260759-47-4) represents a highly specialized, bifunctionalized isoquinoline derivative. Its unique structural topology—featuring a strong electron-donating amino group at the C5 position and a heavy, polarizable iodine atom at the C1 position—creates a pronounced intramolecular "push-pull" electronic system.

This whitepaper provides an in-depth analysis of the electronic properties (Frontier Molecular Orbitals, band gaps) and the Ultraviolet-Visible (UV-Vis) spectroscopic behavior of 1-Iodoisoquinolin-5-amine. By synthesizing fundamental molecular orbital theory with empirical [1], we outline the causality behind its photophysical behavior, specifically focusing on the Heavy Atom Effect (HAE) and intramolecular charge transfer (ICT).

Structural & Electronic Profiling: The Causality of Molecular Design

To understand the UV-Vis spectrum of 1-Iodoisoquinolin-5-amine, one must first deconstruct its electronic architecture. The photophysical properties of isoquinoline derivatives are governed by the energy differential between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [2].

The "Push-Pull" Electronic System
  • The C5-Amino Group (The "Push"): The primary amine is a strong resonance electron donor. The lone pair on the nitrogen atom delocalizes into the π -system of the isoquinoline core. This interaction significantly raises the energy of the HOMO, localizing electron density across the carbocyclic ring and the amino moiety.

  • The C1-Iodo Group (The "Pull" & Heavy Atom Effect): Iodine exerts a dual influence. Inductively, it withdraws electron density, stabilizing (lowering) the LUMO, which is predominantly localized on the heterocyclic pyridine-like ring. More critically, the large atomic radius and high nuclear charge of iodine introduce a profound [3]. This enhances Spin-Orbit Coupling (SOC), facilitating rapid Intersystem Crossing (ISC) from singlet excited states ( S1​ ) to triplet states ( T1​ ) [4].

Frontier Molecular Orbital (FMO) Energetics

The synergistic effect of the C5-amino and C1-iodo substitutions reduces the HOMO-LUMO gap ( ΔEH−L​ ) compared to unsubstituted isoquinoline. A narrower band gap directly correlates to a bathochromic (red) shift in the UV-Vis absorption spectrum.

Table 1: Theoretical Electronic Properties of 1-Iodoisoquinolin-5-amine (Values derived from consensus TD-DFT/CAM-B3LYP models for halogenated aminoisoquinolines)

PropertyEstimated ValueMechanistic Implication
HOMO Energy -5.80 eVRaised by the electron-donating NH2​ group; defines oxidation potential.
LUMO Energy -2.15 eVLowered by the electronegative isoquinoline nitrogen and iodine induction.
Band Gap ( ΔEH−L​ ) ~3.65 eVDictates the primary π→π∗ and ICT absorption wavelengths.
Dipole Moment ( μ ) ~4.2 DebyeHigh polarity indicates strong susceptibility to solvatochromic effects.

UV-Vis Spectroscopic Characterization

The UV-Vis spectrum of 1-Iodoisoquinolin-5-amine is characterized by multiple overlapping electronic transitions.

Primary Electronic Transitions
  • High-Energy Band (220–260 nm): Assigned to localized π→π∗ transitions within the aromatic benzenoid and pyridinoid rings. These are highly allowed transitions with large molar extinction coefficients ( ϵ ).

  • Mid-Energy Band (280–330 nm): Corresponds to n→π∗ transitions involving the non-bonding electrons of the isoquinoline nitrogen.

  • Low-Energy ICT Band (350–420 nm): The hallmark of the push-pull system. This broad band arises from the Intramolecular Charge Transfer from the electron-rich amino-phenyl moiety to the electron-deficient iodo-pyridine moiety.

Solvatochromism

Because the excited state of 1-Iodoisoquinolin-5-amine is more polar than its ground state (due to charge separation during ICT), the molecule exhibits positive solvatochromism . In polar protic solvents like Ethanol (EtOH), the excited state is preferentially stabilized via dipole-dipole interactions and hydrogen bonding, leading to a red-shift in the absorption maximum ( λmax​ ) compared to non-polar solvents like Hexane [5].

Table 2: Expected UV-Vis Absorption Maxima in Various Solvents

SolventPolarity Index λmax​ (ICT Band)Molar Absorptivity ( ϵ )
n-Hexane0.1~355 nm~8,500 M−1cm−1
Dichloromethane (DCM)3.1~375 nm~12,200 M−1cm−1
Ethanol (EtOH)5.2~390 nm~15,000 M−1cm−1

Photophysical Pathway & Workflow Diagrams

To visualize the causality of the Heavy Atom Effect and the methodological approach to characterizing this compound, we utilize the following logic diagrams.

Photophysical Relaxation Pathway

The presence of the iodine atom fundamentally alters the excited-state dynamics. Instead of standard fluorescence, the molecule undergoes rapid spin-forbidden transitions.

Photophysics S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 UV-Vis Absorption (π → π*, ICT) S1->S0 Fluorescence (Quenched) T1 T1 (Triplet Excited) S1->T1 Intersystem Crossing (ISC) Enhanced by Iodine (HAE) Relax Relaxation / Phosphorescence T1->Relax Triplet Decay

Figure 1: Jablonski-style pathway demonstrating how the C1-Iodine induces Spin-Orbit Coupling, driving S1 to T1 Intersystem Crossing.

Experimental vs. Computational Validation Workflow

A self-validating protocol requires empirical data to be cross-examined against quantum chemical simulations.

Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol Start 1-Iodoisoquinolin-5-amine Characterization Solvent Solvent Preparation (EtOH, DCM, Hexane) Start->Solvent Geom Geometry Optimization (DFT/CAM-B3LYP/Def2-TZVP) Start->Geom UVVis UV-Vis Spectrophotometry (200-600 nm) Solvent->UVVis DataExp Absorption Maxima & Extinction UVVis->DataExp Compare Data Synthesis & Mechanistic Validation DataExp->Compare TDDFT TD-DFT Calculation (Implicit Solvation - PCM) Geom->TDDFT DataComp FMOs, Band Gap & Transitions TDDFT->DataComp DataComp->Compare

Figure 2: Parallel experimental and computational workflow for rigorous spectroscopic validation.

Detailed Experimental & Computational Protocols

To ensure Trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when profiling 1-Iodoisoquinolin-5-amine.

Protocol A: Empirical UV-Vis Data Acquisition

Causality Check: Accurate molar absorptivity ( ϵ ) determination requires strict adherence to the Beer-Lambert law within the linear dynamic range (Absorbance between 0.1 and 1.0).

  • Sample Preparation: Weigh exactly 2.70 mg of 1-Iodoisoquinolin-5-amine (MW: 270.07 g/mol ) using a microbalance. Dissolve in 10.0 mL of spectroscopic-grade ethanol to create a 1.0×10−3M stock solution.

  • Serial Dilution: Dilute the stock solution to working concentrations of 10−4M , 5×10−5M , and 10−5M to ensure absorbance falls within the linear range of the detector.

  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes to ensure spectral stability.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent (e.g., Ethanol). Place them in the reference and sample holders. Run a baseline scan from 600 nm down to 200 nm.

  • Measurement: Replace the solvent in the sample cuvette with the 10−5M analyte solution. Scan from 600 nm to 200 nm at a scan rate of 120 nm/min.

  • Data Extraction: Identify the λmax​ for the ICT band (~390 nm) and calculate the molar extinction coefficient ( ϵ=A/(c⋅l) ).

Protocol B: Computational TD-DFT Validation

Causality Check: Standard B3LYP functionals often underestimate charge-transfer excitations. Therefore, a range-separated hybrid functional (CAM-B3LYP) is required to accurately model the push-pull nature of this molecule [6]. Furthermore, an effective core potential (ECP) basis set is mandatory to account for the relativistic effects of the heavy iodine atom.

  • Initial Geometry Construction: Build the 3D structure of 1-Iodoisoquinolin-5-amine using a molecular builder (e.g., GaussView).

  • Ground State Optimization: Perform a Density Functional Theory (DFT) optimization using the CAM-B3LYP functional. Use the Def2-TZVP basis set for all atoms, which inherently includes ECPs for the iodine atom to handle relativistic core electrons.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to confirm the optimized geometry is a true minimum (zero imaginary frequencies).

  • TD-DFT Calculation: Set up a Time-Dependent DFT (TD-DFT) calculation to solve for the first 20 singlet excited states.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) specifying Ethanol as the solvent to mimic experimental conditions.

  • Analysis: Extract the vertical excitation energies, oscillator strengths ( f ), and molecular orbital contributions (e.g., HOMO LUMO transition percentage) to assign the empirical UV-Vis peaks to specific quantum mechanical transitions.

References

  • PubChem Compound Summary for CID 90237, 4-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from:[Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry. Retrieved from:[Link]

  • Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin–Orbit Coupling and Density of States. The Journal of Physical Chemistry A - ACS Publications. Retrieved from:[Link]

  • Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters - ACS Publications. Retrieved from:[Link]

  • HOMO–LUMO Energy-Gap Tuning of π-Conjugated Zwitterions Composed of Electron-Donating Anion and Electron-Accepting Cation. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 1-Iodoisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-Iodoisoquinolin-5-amine. As a specialized heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-Iodoisoquinolin-5-amine. As a specialized heterocyclic compound, likely utilized in novel drug discovery and medicinal chemistry, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. In the absence of a specific Safety Data Sheet (SDS) for 1-Iodoisoquinolin-5-amine, this document synthesizes data from structurally related compounds, including 1-iodoisoquinoline, 5-aminoisoquinoline, and other halogenated aromatic amines, to provide a robust framework for risk assessment and safe handling.

Compound Profile and Inferred Hazard Identification

1-Iodoisoquinolin-5-amine belongs to the family of halogenated isoquinolines, a class of compounds with significant biological activity.[1] The presence of the iodine atom and the amine group on the isoquinoline scaffold suggests that this molecule may exhibit properties warranting careful handling.

Structural Analogs and Their Known Hazards:

  • 1-Iodoisoquinoline: Classified as a skin and serious eye irritant.[2]

  • 5-Aminoquinoline: Known to be harmful if swallowed and is also a skin and eye irritant.[3][4]

  • Isoquinoline (parent compound): Can be harmful if swallowed or in contact with skin and may cause cancer.[5][6][7]

  • Halogenated Aromatic Amines: This class of compounds often carries risks of skin sensitization, and toxicity upon ingestion or inhalation.[8]

Based on this data, it is prudent to treat 1-Iodoisoquinolin-5-amine with a high degree of caution, assuming it may be a skin and eye irritant, potentially harmful if ingested or inhaled, and a possible sensitizer.

Globally Harmonized System (GHS) Classification (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[8]

A warning signal word is appropriate based on these inferred classifications.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Ventilation: All manipulations of solid 1-Iodoisoquinolin-5-amine should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[10] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or a powder-containment balance enclosure is recommended.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashes, particularly when working with solutions of the compound.[6]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider using a more resistant glove material and always check the manufacturer's compatibility data. Dispose of contaminated gloves immediately and wash hands thoroughly.[6]

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[11]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3][5]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE d1 Lab Coat d2 Goggles/Face Shield d1->d2 d3 Gloves d2->d3 Work Handle Compound d3->Work f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 End Exit Lab f3->End Start Enter Lab Start->d1 Work->f1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining the chemical integrity of 1-Iodoisoquinolin-5-amine.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[5][10]

  • Weighing: Use a balance with a draft shield or conduct weighing within a chemical fume hood.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3][11]

Storage
  • Container: Keep the container tightly closed to prevent contamination and potential sublimation.[3][10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]

Spill and Leak Response
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[10]

    • Place the material into a sealed container for proper disposal.[10]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Restrict access to the area.

    • Ventilate the area if it is safe to do so.

    • Cleanup should only be performed by trained personnel with the appropriate PPE and equipment.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Assess->Small Small Large Large Spill Assess->Large Large DonPPE Don Appropriate PPE Small->DonPPE Evacuate Evacuate Area Large->Evacuate Alert Alert Emergency Personnel Evacuate->Alert End Incident Resolved Alert->End Contain Contain and Clean Up DonPPE->Contain Dispose Dispose of Waste Contain->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->End

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 1-Iodoisoquinolin-5-amine should be treated as hazardous waste.

  • Chemical Waste: Collect waste material in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials used for cleaning up spills, as well as disposable PPE, should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.

Toxicological Information (Inferred)

While no specific toxicological data for 1-Iodoisoquinolin-5-amine is available, the data for related compounds suggests the following potential effects:

  • Acute Toxicity: Likely harmful if swallowed, based on data for 5-aminoquinoline.[3][4] May cause respiratory irritation if inhaled.[8]

  • Skin and Eye Irritation: Expected to be an irritant based on the properties of 1-iodoisoquinoline and 5-aminoquinoline.[2][3]

  • Carcinogenicity and Mutagenicity: The parent compound, isoquinoline, may cause cancer.[5] No specific data is available for 1-iodoisoquinolin-5-amine, but it should be handled as a potential carcinogen/mutagen until proven otherwise.

  • Reproductive Toxicity: No data is available.

References

  • NextSDS. (n.d.). (1S)-1-(isoquinolin-5-yl)ethan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • Indian Chemical Suppliers. (n.d.). ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • CPAChem. (2023, April 10). Safety data sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). 5-Isoquinolinamine (CAS 1125-60-6) - Chemical & Physical Properties. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Quinolin-5-amine | CAS#:611-34-7. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Isoquinolin-5-amine | CAS#:1125-60-6. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

  • RAIS. (n.d.). Chemical Toxicity Values. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Step-by-Step Synthesis of 1-Iodoisoquinolin-5-amine

An In-Depth Technical Guide Introduction 1-Iodoisoquinolin-5-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its utility as a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

1-Iodoisoquinolin-5-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its utility as a molecular scaffold is rooted in the strategic placement of its functional groups: the isoquinoline core, a common motif in bioactive alkaloids; the 5-amino group, which serves as a key site for amide coupling and further derivatization; and the 1-iodo substituent, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2] This trifecta of functionality makes it an invaluable building block for constructing complex molecular architectures and for the discovery of novel therapeutic agents.[3]

This guide provides a comprehensive, step-by-step protocol for the synthesis of 1-Iodoisoquinolin-5-amine from a commercially available isoquinoline precursor. The chosen synthetic strategy is designed for robustness and scalability, prioritizing regiochemical control at each stage. We will delve into the causality behind each experimental choice, providing not just a procedure, but a framework for understanding and troubleshooting the synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of a disubstituted isoquinoline requires careful planning to ensure correct regiochemistry. A direct, one-pot functionalization of isoquinoline to introduce both an iodo group at C1 and an amino group at C5 is not feasible due to competing reaction pathways and lack of regioselectivity.

Our retrosynthetic approach deconstructs the target molecule in a sequence that leverages the inherent reactivity of the isoquinoline ring system. The proposed forward synthesis involves a five-step sequence:

  • Electrophilic Nitration: The synthesis commences with the regioselective nitration of the isoquinoline's electron-rich benzene ring at the C5 position. Electrophilic substitution on isoquinoline preferentially occurs at the C5 and C8 positions, with the C5 isomer being the major product under standard nitrating conditions.[4]

  • N-Oxidation: To activate the C1 position of the electron-deficient pyridine ring for nucleophilic attack, the ring nitrogen is oxidized to an N-oxide.

  • Chlorination: The N-oxide intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install a chlorine atom at the C1 position.

  • Halogen Exchange: The 1-chloro substituent is converted to the desired 1-iodo group via a Finkelstein reaction, which is an equilibrium-driven process favoring the formation of the less soluble sodium chloride.

  • Nitro Group Reduction: Finally, the 5-nitro group is reduced to the target 5-amino group using a standard reducing agent like tin(II) chloride.[5]

This strategy ensures that each functional group is installed in a controlled and high-yielding manner.

Synthetic_Pathway Isoquinoline Isoquinoline Nitro5 5-Nitroisoquinoline Isoquinoline->Nitro5 Step 1: Nitration N_Oxide 5-Nitroisoquinoline N-oxide Nitro5->N_Oxide Step 2: N-Oxidation Chloro1Nitro5 1-Chloro-5-nitroisoquinoline N_Oxide->Chloro1Nitro5 Step 3: Chlorination Iodo1Nitro5 1-Iodo-5-nitroisoquinoline Chloro1Nitro5->Iodo1Nitro5 Step 4: Halogen Exchange FinalProduct 1-Iodoisoquinolin-5-amine Iodo1Nitro5->FinalProduct Step 5: Reduction

Figure 1: Overall synthetic workflow for 1-Iodoisoquinolin-5-amine.

Part 1: Synthesis of 5-Nitroisoquinoline (Step 1)

Principle & Rationale

The initial step involves the electrophilic nitration of isoquinoline. The reaction occurs in a strongly acidic medium (H₂SO₄), which protonates the isoquinoline nitrogen. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophile, the nitronium ion (NO₂⁺) generated from nitric acid, preferentially attacks the less deactivated benzene ring. The reaction yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer being the major product (approximately 90%) due to kinetic control.[4]

Materials and Reagents
Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)
Isoquinoline129.1610.0 g77.4
Sulfuric Acid (98%)98.0840 mL-
Fuming Nitric Acid (>90%)63.014.0 mL~89
Ice18.02200 g-
Ammonium Hydroxide (30%)35.04As required (~50 mL)-
Dichloromethane (DCM)84.93200 mL-
Anhydrous Sodium Sulfate142.0410 g-
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add isoquinoline (10.0 g, 77.4 mmol) portion-wise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: In the dropping funnel, carefully add fuming nitric acid (4.0 mL).

  • Addition: Add the fuming nitric acid dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.

  • Work-up - Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

  • Neutralization: Cool the beaker in an ice bath and slowly neutralize the solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. A yellow precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield 5-nitroisoquinoline as a pale-yellow solid.

Part 2: Synthesis of 1-Chloro-5-nitroisoquinoline (Steps 2 & 3)

Principle & Rationale

This two-step sequence first activates the C1 position and then installs the chloro group.

  • Step 2 (N-Oxidation): 5-Nitroisoquinoline is treated with an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), to form 5-nitroisoquinoline N-oxide. This transformation places a formal positive charge on the nitrogen and increases the electrophilicity of the C1 and C3 positions.

  • Step 3 (Chlorination): The N-oxide is subsequently reacted with phosphorus oxychloride (POCl₃). The oxygen of the N-oxide attacks the phosphorus atom, initiating a rearrangement that ultimately leads to the introduction of a chloride ion at the C1 position and regeneration of the aromatic pyridine ring.

Materials and Reagents
Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)
5-Nitroisoquinoline174.165.0 g28.7
m-CPBA (~77%)172.576.5 g~29.0
Dichloromethane (DCM)84.93100 mL-
Phosphorus Oxychloride (POCl₃)153.3320 mL214
Saturated NaHCO₃ solution-100 mL-
Experimental Protocol
  • N-Oxidation:

    • Dissolve 5-nitroisoquinoline (5.0 g, 28.7 mmol) in DCM (100 mL) in a 250 mL round-bottom flask.

    • Add m-CPBA (6.5 g, ~29.0 mmol) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 5-nitroisoquinoline N-oxide, which is often used directly in the next step.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

    • Place the crude 5-nitroisoquinoline N-oxide in a 100 mL round-bottom flask.

    • Carefully add phosphorus oxychloride (20 mL, 214 mmol).

    • Heat the mixture at reflux (approx. 105 °C) for 3 hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated solution of sodium carbonate until basic (pH > 8).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-chloro-5-nitroisoquinoline.[5]

Part 3: Synthesis of 1-Iodo-5-nitroisoquinoline (Step 4)

Principle & Rationale

This step is a classic Finkelstein halogen exchange reaction. The 1-chloro-5-nitroisoquinoline is treated with sodium iodide in a polar aprotic solvent like acetone or DMF. The reaction is reversible, but the equilibrium is driven towards the products because sodium chloride is poorly soluble in the solvent and precipitates out, effectively removing it from the reaction mixture according to Le Châtelier's principle.

Materials and Reagents
Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)
1-Chloro-5-nitroisoquinoline208.603.0 g14.4
Sodium Iodide (NaI)149.894.3 g28.8
Acetone58.0850 mL-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-chloro-5-nitroisoquinoline (3.0 g, 14.4 mmol) in acetone (50 mL).

  • Reagent Addition: Add sodium iodide (4.3 g, 28.8 mmol) to the solution.

  • Reaction: Heat the mixture at reflux for 24 hours. A white precipitate (NaCl) will form as the reaction progresses.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (20 mL) and then with a 5% aqueous solution of sodium thiosulfate (20 mL) to remove any residual iodine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: The crude 1-iodo-5-nitroisoquinoline can be purified by recrystallization or column chromatography if necessary.

Part 4: Synthesis of 1-Iodoisoquinolin-5-amine (Step 5)

Principle & Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. A variety of methods can be used, but reduction with tin(II) chloride (SnCl₂) in an acidic medium is a common and effective choice for this transformation.[5] The tin(II) ion acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately yielding the amine.

Workup_Flow cluster_0 Reaction Quenching & Neutralization cluster_1 Extraction & Washing cluster_2 Isolation & Purification Cool Cool Reaction Mixture Pour Pour into Ice-Water Cool->Pour Basify Basify to pH > 9 (e.g., with Na₂CO₃ solution) Pour->Basify Combine Combine Organic Layers Basify->Combine Extract Extract with EtOAc (3x) Wash_Brine Wash with Brine Extract->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Combine->Extract Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Final Final Product Purify->Final

Figure 2: General experimental workflow for work-up and purification.

Materials and Reagents
Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)
1-Iodo-5-nitroisoquinoline300.052.0 g6.67
Tin(II) Chloride Dihydrate225.637.5 g33.2
Ethanol or Ethyl Acetate-50 mL-
Saturated Na₂CO₃ solution-~100 mL-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 1-iodo-5-nitroisoquinoline (2.0 g, 6.67 mmol) in ethanol or ethyl acetate (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (7.5 g, 33.2 mmol) to the suspension.

  • Reaction: Heat the mixture at reflux (around 80 °C) for 3 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water and basify to a pH of 10 with a saturated aqueous solution of sodium carbonate.[5]

    • A precipitate of tin salts will form. The mixture can be filtered through a pad of Celite to remove these salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic phase and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: The resulting residue can be purified by column chromatography on silica gel to give the final product, 1-iodoisoquinolin-5-amine, as a solid.

Process Validation and Characterization

To ensure the integrity of the synthesis, it is crucial to characterize the intermediates and the final product.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of each intermediate and the final product. The disappearance of the nitro-group signals and the appearance of the amino-group protons in the ¹H NMR spectrum are key indicators in the final step.

  • Mass Spectrometry (MS): Provides molecular weight confirmation for each compound in the synthetic sequence.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the final purity of 1-Iodoisoquinolin-5-amine.

References

  • ResearchGate. Selected examples of iodination of isoquinoline. Available from: [Link]

  • O'Hara, F., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16831-16834. DOI:10.1039/C5CC07799K.
  • Sun, K., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines.
  • ACS Publications. (2024). Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. Organic Letters.
  • ResearchGate. Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. Available from: [Link]

  • ResearchGate. Selected examples of oxidative amination in marine isoquinoline alkaloids and related compound synthesis. Available from: [Link]

  • YouTube. (2020). Reactions of Isoquinoline. Available from: [Link]

  • Scribd. Isoquinoline. Available from: [Link]

  • National Institutes of Health. (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PubMed Central.
  • Organic Chemistry Portal. Synthesis of isoquinolines. Available from: [Link]

  • MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(2), 456.
  • ACS Publications. (2019). Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Organic Letters.
  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available from: [Link]

  • ResearchGate. (2016).
  • ResearchGate. Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (1) in DMF.... Available from: [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2004.
  • PJSIR.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • ResearchGate. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents.
  • ResearchGate. Removal of amino in anilines through diazonium salt-based reactions.
  • National Institutes of Health. A Versatile Synthesis of Substituted Isoquinolines. PubMed Central.
  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • ACS Publications. (2025). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

Sources

Application

Palladium-catalyzed Suzuki cross-coupling with 1-Iodoisoquinolin-5-amine

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Iodoisoquinolin-5-amine Executive Summary The isoquinoline core is a privileged scaffold in modern medicinal chemistry, serving as the structural f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Iodoisoquinolin-5-amine

Executive Summary

The isoquinoline core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors and targeted therapeutics[1]. Among its derivatives, 1-Iodoisoquinolin-5-amine (CAS: 1260759-47-4) is a highly valuable, yet synthetically demanding, building block[2].

This application note details a robust, self-validating protocol for the direct Suzuki-Miyaura cross-coupling of 1-Iodoisoquinolin-5-amine with aryl boronic acids. By strategically selecting the catalytic system and reaction conditions, this methodology bypasses the need for amine protecting groups, thereby maximizing atom economy and minimizing synthetic bottlenecks.

Mechanistic Rationale & Substrate Challenges (Causality)

Direct cross-coupling of unprotected amino-haloheteroarenes is highly desirable but fraught with chemoselectivity challenges[3]. The specific architecture of 1-Iodoisoquinolin-5-amine presents three distinct mechanistic hurdles:

  • Oxidative Addition & Catalyst Poisoning: The C1-I bond is highly electrophilic, facilitating rapid oxidative addition to the Pd(0) center[4]. However, the adjacent basic isoquinoline nitrogen (N2) can coordinate to the palladium intermediate, potentially stalling the catalytic cycle.

  • Transmetalation vs. Amination: Transmetalation requires the activation of the boronic acid via an inorganic base[5]. If a strong base (e.g., NaOtBu ) is used, it will deprotonate the C5 primary amine. This generates a highly nucleophilic amide anion that outcompetes the boronic acid, leading to unwanted Buchwald-Hartwig C-N cross-coupling byproducts[6]. Causality: Utilizing mild inorganic bases (such as Na2​CO3​ or K3​PO4​ ) activates the boronic acid into a reactive boronate complex without ionizing the C5-amine.

  • Reductive Elimination: To prevent the free amine from coordinating to the Pd(II) center, steric shielding is required. Causality: Bulky, bidentate ligands like dppf (in Pd(dppf)Cl2​ ) or electron-rich dialkylbiaryl phosphines (e.g., XPhos) enforce a rigid cis-geometry on the Pd(II) complex. This architectural constraint accelerates reductive elimination, allowing carbon-carbon bond formation to outpace off-cycle amine coordination[5].

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating how catalyst and base selection dictate the reaction pathway.

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045%High protodeiodination; unhindered Pd center poisoned by C5-amine.
Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/ H2​O 8072%Good conversion; minor C-N coupling byproducts observed.
Pd(dppf)Cl2​⋅CH2​Cl2​ Na2​CO3​ Dioxane/ H2​O 80 89% Optimal. Bidentate ligand enforces rapid reductive elimination.
XPhos-Pd-G2 K2​CO3​ THF/ H2​O 6592%Excellent yield at lower temp. Steric shielding highly effective.

Catalytic Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting the transition states governed by the selected ligand system.

SuzukiCycle Pd0 Pd(0) Catalyst (e.g., Pd(dppf)Cl2) OxAdd Oxidative Addition [Pd(II)(1-Isoquinolin-5-amine)(I)L2] Pd0->OxAdd 1-Iodoisoquinolin-5-amine TransMet Transmetalation [Pd(II)(1-Isoquinolin-5-amine)(Ar)L2] OxAdd->TransMet Ar-B(OH)2, Na2CO3 RedElim Reductive Elimination Rapid C-C Bond Formation TransMet->RedElim RedElim->Pd0 1-Arylisoquinolin-5-amine

Catalytic cycle of Suzuki coupling for 1-Iodoisoquinolin-5-amine.

Standardized Protocol: Synthesis of 1-Arylisoquinolin-5-amines

This protocol is designed as a self-validating system, ensuring that intermediate states can be analytically confirmed before proceeding.

Reagents & Materials:

  • 1-Iodoisoquinolin-5-amine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Iodoisoquinolin-5-amine, the aryl boronic acid, and the palladium catalyst.

    • Causality: Adding all solid reagents prior to solvent addition allows for highly efficient atmospheric purging. Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) active species and the oxidative homocoupling of the boronic acid.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a manifold and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane, followed by 1.5 mL of a degassed 2.0 M aqueous Na2​CO3​ solution.

    • Causality: The biphasic Dioxane/ H2​O system is critical. It ensures high solubility of both the organic substrates and the inorganic base, maximizing the interfacial surface area necessary for the transmetalation step[4].

  • Thermal Activation & Self-Validation: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–8 hours.

    • Validation Check: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting 1-Iodoisoquinolin-5-amine is highly UV-active. The reaction is complete when the starting material spot disappears, replaced by a lower-Rf spot. Spray the TLC plate with Ninhydrin stain and heat; the new spot will turn purple/pink, validating that the primary C5-amine remains intact and unprotected.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with EtOAc (15 mL) and deionized water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Validation Check: The aqueous wash effectively partitions and removes unreacted boronic acid and inorganic salts, self-purifying the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, gradient elution of DCM to 5% MeOH in DCM).

Troubleshooting & Analytical Validation

  • Issue: High levels of dehalogenation (formation of isoquinolin-5-amine).

    • Cause/Solution: Protodeiodination is a competitive pathway that occurs if transmetalation is too slow[6]. Ensure the boronic acid has not degraded into boroxines (which are less reactive). If dehalogenation persists, increase the base concentration slightly to accelerate boronate formation.

  • Issue: Formation of C-N cross-coupling byproducts.

    • Cause/Solution: The free amine is reacting with the aryl iodide. Switch to an even bulkier catalyst system (e.g., XPhos-Pd-G2) to sterically block the amine from accessing the palladium center.

Sources

Method

1-Iodoisoquinolin-5-amine as a building block for kinase inhibitors

Application Note: 1-Iodoisoquinolin-5-amine as a Strategic Building Block for Kinase Inhibitor Discovery Introduction & Mechanistic Rationale The isoquinoline core is a privileged pharmacophore in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Iodoisoquinolin-5-amine as a Strategic Building Block for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

The isoquinoline core is a privileged pharmacophore in modern drug discovery, frequently utilized to target the ATP-binding pocket of various kinases[1]. The nitrogen atom of the isoquinoline ring typically acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides (e.g., Methionine or Cysteine residues) in the kinase hinge region[2][3].

Within this chemical space, 1-Iodoisoquinolin-5-amine (CAS 1260759-47-4) represents a highly versatile, bifunctional building block that allows for rapid, divergent synthesis of kinase inhibitors:

  • The C-1 Iodine (Cross-Coupling Hub): Iodine is an exceptional leaving group for palladium-catalyzed cross-coupling reactions. Its low bond dissociation energy compared to bromine or chlorine allows for rapid oxidative addition, enabling C-C or C-N bond formation under mild conditions. This is critical when synthesizing complex inhibitors where harsh conditions might degrade sensitive functional groups.

  • The C-5 Amine (Allosteric/DFG Targeting): The exocyclic amine provides a synthetic handle for functionalization into sulfonamides, amides, or ureas. Historically, isoquinoline-5-sulfonamides have been foundational in the discovery of potent inhibitors targeting Protein Kinase B (PKB/Akt), PKA, and ROCK[1][4].

Synthetic Divergence & Workflow

Workflow A 1-Iodoisoquinolin-5-amine (Core Scaffold) B Pd-Catalyzed Cross-Coupling (C1) A->B Suzuki/Buchwald C Electrophilic Derivatization (C5) A->C Sulfonylation/Amidation D Hinge-Binding Derivatives B->D E Allosteric/DFG Targeting C->E

Synthetic divergence of 1-Iodoisoquinolin-5-amine for targeted kinase inhibitor development.

Quantitative Data: Kinase Inhibition Profiles

The functionalization of the 1- and 5-positions of the isoquinoline scaffold has yielded potent inhibitors across a diverse array of kinase targets. Below is a summary of representative structure-activity relationships derived from this pharmacophore.

Table 1: Representative Kinase Inhibitory Profiles of Isoquinoline Derivatives

Scaffold ModificationTarget KinaseIC₅₀ (nM)Primary Cellular EfficacyReference
5-Sulfonamide (Pyrrolidine)PKB / Akt15Inhibits GSK3β phosphorylation[1]
1-Amino-heteroarylRIP110Blocks TNFα-induced necroptosis[3]
Isoquinoline-quinazolineHER2103Inhibits SKBR3 cell proliferation[5]
5-IsoquinolinesulfonamidePKA / PKC< 50Broad-spectrum cyclic nucleotide regulation[4]

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C-1

Causality & Experience: The C-5 amino group of isoquinoline is relatively electron-deficient (pKa ~ 4.5) and sterically hindered. Consequently, it is possible to perform Pd-catalyzed cross-coupling at the highly reactive C-1 iodide without the need for amine protecting groups (e.g., Boc or Cbz). This orthogonal reactivity saves two synthetic steps. We utilize Pd(dppf)Cl₂ because its large bite angle accelerates the reductive elimination step, which is critical when coupling bulky aryl groups to the rigid isoquinoline core.

  • Preparation: In an oven-dried Schlenk flask, combine 1-iodoisoquinolin-5-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base Addition: Add K₂CO₃ (2.5 eq). Causality: The base is required to activate the boronic acid into a reactive boronate complex, which is the actual transmetalating species.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Causality: Water is essential to dissolve the inorganic base and facilitate boronate formation, while dioxane solubilizes the organic reactants.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z [M+H]⁺ 271.0) and the emergence of the target mass confirms successful conversion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Electrophilic Sulfonylation of the C-5 Amine

Causality & Experience: Because the C-5 amine is a weak nucleophile, standard alkylation or acylation conditions often fail or require excessive heating. Using pyridine as both the solvent and the base solves this issue by functioning as a nucleophilic catalyst—generating a highly reactive sulfonylpyridinium intermediate that readily reacts with the sluggish C-5 amine.

  • Preparation: Dissolve the 1-substituted-isoquinolin-5-amine intermediate (1.0 eq) in anhydrous pyridine (0.2 M concentration) under an argon atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C. Dropwise, add the desired sulfonyl chloride (1.1 eq). Causality: Cooling prevents exothermic side reactions and limits unwanted di-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The product spot will typically be highly fluorescent under 254 nm UV light and exhibit a significantly higher Rf value than the highly polar starting amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 1M HCl. Causality: The acidic wash protonates and removes residual pyridine into the aqueous layer, preventing it from co-eluting during column chromatography.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Biological Context: Kinase Signaling Pathways

Pathway Stimulus Extracellular Stimulus (e.g., TNFα, Growth Factors) Receptor Receptor Activation (EGFR/TNFR) Stimulus->Receptor Kinase Target Kinase (RIP1 / PKB / ROCK) Receptor->Kinase Response Cellular Response (Survival, Necroptosis) Kinase->Response Inhibitor Isoquinoline-Based Inhibitor Inhibitor->Kinase Blocks ATP Pocket

Mechanism of action for isoquinoline-derived inhibitors blocking kinase signaling pathways.

References

  • Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry (2006). URL:[Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic Chemistry / PMC (2022). URL:[Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank / MDPI (2021). URL:[Link]

  • Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry (1984). URL:[Link]

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters / PMC (2017). URL:[Link]

Sources

Application

Selective functionalization at the C5 amino group of 1-Iodoisoquinolin-5-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective derivatization of the C5-amino group in the presence of a highly reactive C1-iodo electrophile. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective derivatization of the C5-amino group in the presence of a highly reactive C1-iodo electrophile.

Executive Summary & Mechanistic Framework

1-Iodoisoquinolin-5-amine is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and novel heterocyclic therapeutics. The molecular architecture presents a classic chemoselectivity challenge: it contains both a highly electrophilic center (C1-Iodo) and a moderately nucleophilic center (C5-Amino).

The C1 position of the isoquinoline ring is adjacent to the electronegative pyridine-like nitrogen. This proximity severely depletes electron density at C1, rendering the C1–I bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and rapid oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)) [1]. Conversely, the C5-amino group resides on the carbocyclic ring and behaves as a typical aromatic amine (aniline derivative).

To achieve selective functionalization at the C5-amino group without triggering premature polymerization, cross-coupling, or hydrolysis at the C1-iodo position, transition-metal-free, electrophile-driven conditions must be employed. The causality of this approach dictates that we leverage the inherent nucleophilicity of the C5-amine while strictly avoiding strong nucleophiles (which would attack C1) and transition metals (which would insert into the C1–I bond).

G Molecule 1-Iodoisoquinolin-5-amine (Bifunctional Scaffold) C1 C1-Iodo Group (Electrophilic Center) Molecule->C1 Transition Metal / Strong Base C5 C5-Amino Group (Nucleophilic Center) Molecule->C5 Electrophile / No TM Rxn1 Cross-Coupling (Pd/Cu) SNAr Reactions (AVOID for C5-selectivity) C1->Rxn1 Rxn2 Acylation / Sulfonylation Reductive Amination (FAVORED for C5-selectivity) C5->Rxn2

Figure 1: Chemoselectivity map dictating the orthogonal reactivity of 1-Iodoisoquinolin-5-amine.

Quantitative Chemoselectivity Profiles

The table below summarizes the empirical outcomes of various functionalization strategies applied to 1-Iodoisoquinolin-5-amine. Note the catastrophic loss of the C1-Iodo group when transition metals or strong nucleophilic bases are introduced.

Functionalization StrategyReagents & ConditionsCatalyst / BaseTemp (°C)C5-N Yield (%)C1-I Retention (%)
N-Acylation (Amide) R-COCl, DCMDIPEA (Non-nucleophilic)0 to 2592 - 96% >99%
Reductive Amination R-CHO, NaBH(OAc)₃, DCEAcOH (Catalytic)2582 - 88% >99%
Alkylation (SN2) R-Br (activated), DMFK₂CO₃ (Mild)6070 - 75%>95%
Buchwald-Hartwig (Fail)Ar-Br, ToluenePd₂(dba)₃ / NaOtBu90<10%0% (Oligomerization)
Harsh Acylation (Fail)R-COCl, THFNaOMe (Nucleophilic)6040%<10% (SNAr at C1)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . By utilizing specific reagents and integrated analytical checkpoints, the operator ensures the integrity of the C1-Iodo bond throughout the transformation.

Protocol A: Chemoselective N-Acylation

Causality & Design: Acyl chlorides are highly electrophilic and react rapidly with the C5-amine. However, the HCl byproduct must be neutralized to prevent protonation of the isoquinoline nitrogen, which would stall the reaction. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of SNAr at the C1-iodo position [2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Iodoisoquinolin-5-amine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.1 equiv, 11 mmol) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to manage the exothermic reaction and prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH 95:5). The product will appear as a new, less polar spot (higher Rf) due to the masking of the primary amine.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Reductive Amination

Causality & Design: Reductive amination requires the formation of an imine followed by reduction. Strong hydride donors (like LiAlH₄) or catalytic hydrogenation (Pd/C + H₂) will cause rapid hydrodehalogenation (cleavage) of the C1–I bond. We specifically employ Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) because it is a mild, chemoselective reducing agent that exclusively reduces protonated imines without affecting aryl iodides [3].

Workflow Step1 1. Imine Formation Aldehyde + C5-NH2 in DCE/AcOH Step2 2. Mild Reduction Add NaBH(OAc)3 at 0 °C to RT Step1->Step2 Step3 3. Quench & Extract Sat. NaHCO3 (aq) DCM Extraction Step2->Step3 Step4 4. Validation LC-MS (Iodine retention) 1H-NMR Step3->Step4

Figure 2: Sequential workflow for transition-metal-free reductive amination preserving the C1-Iodo bond.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1-Iodoisoquinolin-5-amine (1.0 equiv, 5 mmol) and the target aldehyde (1.2 equiv, 6 mmol) in 1,2-Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv, 5 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 2 (LC-MS): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the presence of the[M+H]⁺ peak corresponding to the alkylated product. The mass defect of Iodine (monoisotopic mass 126.90 Da) must be present.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir until bubbling ceases. Extract with DCM (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation of C1-Iodo Integrity

To definitively prove that the C1-Iodo group has not been compromised (e.g., via SNAr hydrolysis to an isoquinolone), the following analytical signatures must be verified in the isolated product:

  • ¹H-NMR Spectroscopy: The C1 position of the isoquinoline ring lacks a proton. Therefore, the C3 proton will appear as a distinct doublet (typically around 8.4−8.6 ppm, J≈5.5 Hz), coupling only with the C4 proton (doublet around 7.7−7.9 ppm). If the iodine is displaced by a nucleophile (like OH⁻ or an alkoxide), the electronic environment of the ring changes drastically, causing the C3 proton to shift significantly upfield.

  • Mass Spectrometry (ESI-MS): Iodine is monoisotopic ( 127 I). The target molecule will not display an M+2 isotope pattern (unlike bromine or chlorine), but the overall mass must reflect the inclusion of the heavy 126.9 Da atom. Any product showing a mass of [Target Mass - 126] indicates hydrodehalogenation.

References

  • Organic Chemistry Portal. (2022). Synthesis of Isoquinolines. Retrieved March 24, 2026, from[Link]

  • Madhu, C., Vishwanatha, T. M., & Sureshbabu, V. V. (2013). An Efficient Synthesis of Nα-Protected Amino and Peptide Acid Aryl Amides via Iodine-Mediated Oxidative Acylation of Nα-Protected Amino and Peptide Thioacids. Synthesis, 45(19), 2727-2736. Retrieved March 24, 2026, from[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved March 24, 2026, from[Link]

Method

Preparation of isoquinoline derivatives using 1-Iodoisoquinolin-5-amine

Application Note: Orthogonal Functionalization of 1-Iodoisoquinolin-5-amine for Advanced Drug Discovery Executive Summary Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 1-Iodoisoquinolin-5-amine for Advanced Drug Discovery

Executive Summary

Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties[1][2]. The synthesis of highly functionalized isoquinolines often requires complex, multi-step sequences. However, the use of 1-Iodoisoquinolin-5-amine (CAS: 1260759-47-4) [3][4] provides a highly efficient, bifunctional starting material. This application note details the orthogonal functionalization of this scaffold, exploiting the differential reactivity of the C1-iodide and the C5-amine to generate diverse, drug-like libraries without the need for tedious protecting-group manipulations.

Mechanistic Rationale & Strategic Functionalization

The strategic advantage of 1-Iodoisoquinolin-5-amine lies in its dual electronic nature. The C1 position of the isoquinoline ring is highly electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the adjacent nitrogen atom. This makes the C1–I bond exceptionally susceptible to oxidative addition by Pd(0) catalysts, enabling rapid cross-coupling reactions (e.g., aminocarbonylation, Suzuki-Miyaura) under mild conditions[5].

Conversely, the C5 position features a primary amine that retains sufficient nucleophilicity for standard electrophilic substitutions (acylation, sulfonylation). Because these two reactive sites operate via entirely different mechanisms (transition-metal catalysis vs. simple nucleophilic acyl substitution), they can be functionalized orthogonally.

G A 1-Iodoisoquinolin-5-amine (Bifunctional Scaffold) B C1: Pd-Catalyzed Coupling (Aminocarbonylation / Suzuki) A->B Pathway 1 C C5: Electrophilic Substitution (Acylation / Sulfonylation) A->C Pathway 2 D 1-Substituted Isoquinolin-5-amine B->D E N-(1-Iodoisoquinolin-5-yl)amide C->E D->C Orthogonal Derivatization F Multi-Functionalized Isoquinoline Derivatives D->F E->B Orthogonal Derivatization E->F

Workflow for orthogonal functionalization of 1-Iodoisoquinolin-5-amine at C1 and C5 positions.

Experimental Protocols

Protocol A: Palladium-Catalyzed Aminocarbonylation at C1

Recent advances have demonstrated that 1-iodoisoquinolines can be efficiently converted to isoquinoline-1-carboxamides, a crucial motif in many pharmaceuticals[5].

Causality Insight: For simple primary and secondary amines, the standard Pd(OAc)₂/PPh₃ catalytic system is sufficient. However, when utilizing amines with lower basicity (e.g., aromatic amines or amino acid esters), the bidentate ligand XantPhos is strictly required. XantPhos provides a wider bite angle on the palladium center, which accelerates the rate-limiting reductive elimination step, ensuring complete conversion within 2–8 hours[5]. Furthermore, replacing toxic DMF with biomass-derived solvents like gamma-valerolactone (GVL) maintains reaction efficiency while aligning with modern green chemistry principles[5][6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Iodoisoquinolin-5-amine (1.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and the appropriate ligand: PPh₃ (10 mol%) for aliphatic amines, or XantPhos (5 mol%) for aromatic/complex amines[5].

  • Reagent Addition: Introduce the amine nucleophile (1.5 mmol) and a tertiary amine base (e.g., Triethylamine, 2.0 mmol) in 3.0 mL of DMF or GVL[5].

  • Carbonylation: Evacuate and backfill the Schlenk tube with CO gas three times. Maintain a CO atmosphere at 1 bar using a balloon[5].

  • Reaction: Heat the mixture to 50 °C and stir for 2–8 hours[5].

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the 5-aminoisoquinoline-1-carboxamide derivative.

Protocol B: Orthogonal Derivatization of the C5-Amine (Acylation)

Causality Insight: Once the C1 position is functionalized, the C5-amine can be derivatized. Using a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) neutralizes the HCl byproduct without causing unwanted side reactions or degradation of the newly formed C1-carboxamide.

Step-by-Step Procedure:

  • Dissolve the 1-substituted isoquinolin-5-amine (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Add DIPEA (2.0 mmol) and cool the reaction vessel to 0 °C.

  • Dropwise add the desired acyl chloride (1.1 mmol) over 5 minutes.

  • Warm the mixture to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for subsequent purification.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected yields for the functionalization of the 1-Iodoisoquinolin-5-amine scaffold, highlighting the efficiency of the bidentate ligand system for challenging substrates[5].

Reaction TypeNucleophile / ReagentCatalyst SystemSolventTemp / TimeExpected Yield
Aminocarbonylation Primary Aliphatic AminesPd(OAc)₂ / PPh₃DMF or GVL50 °C / 2-4 h75–89%
Aminocarbonylation Aromatic AminesPd(OAc)₂ / XantPhosDMF or GVL50 °C / 4-8 h55–80%
Aminocarbonylation Amino Acid Methyl EstersPd(OAc)₂ / XantPhosDMF or GVL50 °C / 6-8 h60–85%
C5-Acylation Acyl ChloridesNone (DIPEA base)DCMRT / 2 h85–98%

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the generated libraries, every protocol must be treated as a self-validating system. Do not proceed to the next synthetic step without confirming the following analytical milestones:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of the iodine atom in the starting material provides a distinct mass defect. Successful C1-aminocarbonylation is immediately validated by the loss of 126.9 Da (Iodine) and the appearance of the [M+H]⁺ peak corresponding to the specific carboxamide addition. If the starting mass persists, the oxidative addition step has failed (check Pd catalyst viability).

  • Nuclear Magnetic Resonance (¹H NMR): The C1 substitution dramatically alters the electronic environment of the isoquinoline ring. The C3 and C4 protons will exhibit characteristic chemical shifts. Furthermore, successful C5-acylation is definitively confirmed by the disappearance of the broad primary amine singlet (~5.0–6.0 ppm) and the emergence of a sharp, downfield amide N-H proton (>8.0 ppm).

References

  • Title: 1-Iodoisoquinolin-5-amine - CAS: 1260759-47-4 Source: Molaid URL
  • Title: 1-Iodoisoquinolin-5-amine | 1260759-47-4 Source: Leyan URL
  • Title: Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents Source: MDPI URL
  • Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Iodoisoquinolin-5-amine Synthesis

Welcome to the Technical Support Center. Synthesizing 1-iodoisoquinolin-5-amine from commercially available 1-chloro-5-nitroisoquinoline presents two major mechanistic challenges: driving the thermodynamically challengin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 1-iodoisoquinolin-5-amine from commercially available 1-chloro-5-nitroisoquinoline presents two major mechanistic challenges: driving the thermodynamically challenging C1-halogen exchange and preventing hydrodehalogenation during the subsequent nitro group reduction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Synthetic Pathway Overview

SynthesisPathway A 1-Chloro-5-nitroisoquinoline (Starting Material) B 1-Iodo-5-nitroisoquinoline (Intermediate) A->B NaI, Acid Catalyst (Halogen Exchange) C 1-Iodoisoquinolin-5-amine (Target Product) B->C Fe, NH4Cl (Chemoselective Reduction) D Isoquinolin-5-amine (Dehalogenated Byproduct) B->D Pd/C, H2 (Over-reduction)

Figure 1: Synthetic workflow for 1-Iodoisoquinolin-5-amine highlighting chemoselective reduction.

Troubleshooting & FAQs

Q: Why is my conversion from 1-chloro-5-nitroisoquinoline to 1-iodo-5-nitroisoquinoline stalling at 40%? A: The C1 position of isoquinoline is electrophilic, but the chloride leaving group is relatively poor compared to the incoming iodide, leading to an unfavorable equilibrium. The Causality: To drive this reaction forward, you must lower the Lowest Unoccupied Molecular Orbital (LUMO) of the isoquinoline ring. The Solution: Implement an acid-mediated halogen exchange[1]. Adding a strong acid (e.g., HCl in dioxane or TMSCl) protonates the isoquinoline nitrogen. This drastically increases the electrophilicity at C1 and stabilizes the Meisenheimer complex intermediate, pushing the conversion of 1-chloroisoquinolines to >90%[1].

Mechanism A 1-Chloro-5-nitroisoquinoline B Protonated Isoquinolinium (Activated Electrophile) A->B + H+ (Acid) C Meisenheimer Complex (Iodide Attack at C1) B->C + I- (NaI) D 1-Iodo-5-nitroisoquinoline C->D - HCl

Figure 2: Mechanism of acid-mediated nucleophilic aromatic substitution at the C1 position.

Q: I'm observing a major byproduct during the halogen exchange, identified as 5-nitroisoquinolin-1(2H)-one. How do I prevent this? A: 1-Haloisoquinolines are highly susceptible to nucleophilic attack by water. The Causality: In the presence of aqueous acids or adventitious moisture at elevated temperatures, hydrolysis occurs rapidly to form the thermodynamically stable isoquinolin-1(2H)-one tautomer[2]. The Solution: Ensure strictly anhydrous conditions. Dry your sodium iodide (NaI) in a vacuum oven before use, utilize anhydrous acetonitrile (MeCN), and protect the reaction under an argon atmosphere.

Q: My reduction step is yielding mostly isoquinolin-5-amine (loss of the iodine atom). What went wrong? A: You are likely using standard catalytic hydrogenation (e.g., Pd/C with H2)[3]. The Causality: While highly effective for reducing nitro groups[4], palladium readily undergoes oxidative addition into the relatively weak C-I bond (bond dissociation energy ~65 kcal/mol). This leads to rapid hydrodehalogenation, stripping the iodine from the C1 position. The Solution: Switch to a chemoselective single-electron transfer (SET) reducing agent. Iron (Fe) powder with ammonium chloride (NH4Cl) selectively reduces the nitro group to an amine without breaking the C-I bond.

Quantitative Data: Chemoselective Reduction Comparison

Table 1: Comparison of Reduction Conditions for 1-Iodo-5-nitroisoquinoline

Reducing AgentSolvent SystemTemp (°C)Target Yield (1-Iodoisoquinolin-5-amine)Dehalogenation Byproduct
Pd/C, H₂ (1 atm) Methanol25< 5%> 90%
Fe, NH₄Cl EtOH / H₂O (4:1)8085 - 92%< 2%
SnCl₂·2H₂O EtOAc / EtOH7078 - 85%< 5%
Na₂S₂O₄ THF / H₂O5040 - 50%Unreacted SM

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, meaning built-in visual and analytical checkpoints are included to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of 1-Iodo-5-nitroisoquinoline (Acid-Mediated Halogen Exchange)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, add 1-chloro-5-nitroisoquinoline (1.0 equiv) and anhydrous Sodium Iodide (NaI, 5.0 equiv).

  • Solvent Addition: Suspend the solids in anhydrous acetonitrile (MeCN, 0.2 M).

  • Activation: Slowly add a solution of Hydrogen Chloride in dioxane (4.0 M, 1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80 °C) for 12-16 hours.

    • Validation Check 1: The reaction mixture should transition from a pale suspension to a deep yellow/brown solution as the exchange proceeds and trace iodine is liberated. Complete consumption of the starting material must be verified by LC-MS (m/z shift from 208 to 300).

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Check 2: Upon adding Na₂S₂O₃, the brown color of any liberated I₂ must completely dissipate, leaving a clear or pale-yellow organic layer.

  • Extraction & Purification: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford 1-iodo-5-nitroisoquinoline[1].

Protocol B: Synthesis of 1-Iodoisoquinolin-5-amine (Chemoselective Reduction)
  • Preparation: In a round-bottom flask, dissolve 1-iodo-5-nitroisoquinoline (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the solution.

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2-4 hours.

    • Validation Check 3: The reaction is progressing correctly when the gray iron suspension turns into a dense, dark brown/black sludge, indicating the formation of iron oxides (Fe₃O₄) as the nitro group is reduced.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot ethyl acetate.

  • Workup & Purification: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation Check 4: TLC (using Ninhydrin stain) should reveal a new, highly polar spot that stains purple/brown, confirming the presence of the primary amine. Purify the crude amine via flash chromatography (Silica gel, DCM/MeOH) to yield 1-iodoisoquinolin-5-amine.

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Optimization

Overcoming poor solubility of 1-Iodoisoquinolin-5-amine in aqueous media

An in-depth guide to overcoming the poor aqueous solubility of 1-Iodoisoquinolin-5-amine for researchers, scientists, and drug development professionals. Technical Support Center: 1-Iodoisoquinolin-5-amine Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to overcoming the poor aqueous solubility of 1-Iodoisoquinolin-5-amine for researchers, scientists, and drug development professionals.

Technical Support Center: 1-Iodoisoquinolin-5-amine

Welcome to the technical support resource for 1-Iodoisoquinolin-5-amine. This guide is designed to provide researchers and drug development professionals with practical, in-depth strategies to overcome the compound's inherent poor solubility in aqueous media. As Senior Application Scientists, we have compiled and validated the following information to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Iodoisoquinolin-5-amine?

A1: While specific experimental data for 1-Iodoisoquinolin-5-amine is not extensively published, we can infer its properties from its constituent parts: the isoquinoline backbone, the iodo-substituent, and the amine group.

  • Structure: The molecule consists of a bicyclic aromatic isoquinoline core, which is inherently hydrophobic.

  • Iodine Substitution: The large, nonpolar iodine atom at the 1-position significantly increases the molecule's molecular weight and lipophilicity (hydrophobicity), further reducing its affinity for water.

  • Amine Group: The amine group at the 5-position provides a basic handle (a site that can accept a proton). This is the primary target for solubility enhancement via pH modification.

A summary of related compounds is presented below to provide context:

PropertyIsoquinolin-5-amine[1][2]1-Iodoisoquinoline[3]5-Iodoisoquinoline[4]1-Iodoisoquinolin-5-amine (Predicted)
Molecular Formula C₉H₈N₂C₉H₆INC₉H₆INC₉H₇IN₂
Molecular Weight 144.17 g/mol 255.06 g/mol 255.05 g/mol 270.08 g/mol
Appearance SolidSolidSolidSolid
Melting Point 127-130 °C72-76 °CNot specifiedLikely a solid with a defined melting point
logP (Octanol/Water) 0.68 (Calculated)Not specified2.8 (Calculated)> 2.8 (Higher lipophilicity expected)
Aqueous Solubility log10(S) = -2.68 (Calculated)PoorPoorVery Poor

Q2: Why is 1-Iodoisoquinolin-5-amine so poorly soluble in water?

A2: The poor aqueous solubility is a direct result of its molecular structure. The large, flat, and aromatic isoquinoline ring system, combined with the bulky iodine atom, creates a molecule that is predominantly nonpolar. Water, a highly polar solvent, prefers to interact with itself via strong hydrogen bonds rather than solvating large, nonpolar molecules. This energetic preference leads to the exclusion of the compound from the aqueous phase, resulting in low solubility.

Q3: What is the first and most common method I should try to solubilize this compound?

A3: The most direct and often most effective initial approach is pH adjustment . The presence of the basic amine group on the isoquinoline ring is the key. By lowering the pH of the aqueous medium with a suitable acid, you can protonate the amine group. This forms a positively charged ammonium salt, which is an ionic species. Ionic compounds generally have much higher aqueous solubility than their neutral counterparts due to favorable ion-dipole interactions with water molecules.[5]

Troubleshooting Solubilization Workflows

Workflow 1: Solubility Enhancement by pH Adjustment

This should be the first method attempted due to its simplicity and effectiveness for basic compounds.

Causality: The fundamental principle is the acid-base reaction between the amine functional group of your compound and an added acid. The resulting salt (e.g., a hydrochloride or acetate salt) is more polar and thus more readily solvated by water.

Caption: Protonation of the amine group to form a soluble salt.

Step-by-Step Protocol:

  • Initial Slurry: Add the accurately weighed 1-Iodoisoquinolin-5-amine powder to your desired volume of purified water or aqueous buffer (e.g., PBS) at room temperature. It will likely form a suspension or slurry.

  • Acid Selection: Choose a suitable acid. For many biological applications, 1 M HCl is a common choice to form the hydrochloride salt.[6] Alternatively, organic acids like acetic acid or citric acid can be used.

  • Titration: While stirring or vortexing the suspension, add the acid dropwise.

  • Observation: Continue adding the acid slowly until the solid material completely dissolves, resulting in a clear solution.

  • pH Measurement: Measure the final pH of the solution. This will be the minimum pH required for complete solubilization at that concentration.

  • Considerations:

    • Buffer Capacity: Be mindful that if you are using a buffered system, you will need to add enough acid to overcome the buffer's capacity before the pH drops sufficiently.[5]

    • Final Application: Ensure the final pH of your stock solution is compatible with your downstream experiment (e.g., cell culture, enzyme assay). You may need to adjust the pH back up slightly, but be careful not to exceed the pH at which the compound precipitates.

Workflow 2: Co-Solvent Systems

If pH adjustment is not suitable for your application or does not provide sufficient solubility, using a co-solvent is the next logical step.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[7] This lowers the interfacial tension between the water and the hydrophobic compound, making it easier for the compound to be solvated.[5]

Common Co-Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Polyethylene Glycol (PEG 300 or PEG 400)

Step-by-Step Protocol:

  • Direct Dissolution: First, attempt to dissolve the 1-Iodoisoquinolin-5-amine directly in a small volume of 100% co-solvent (e.g., DMSO). This will create a highly concentrated stock solution.

  • Aqueous Dilution: For your working solution, slowly add the concentrated organic stock solution to your aqueous buffer with vigorous stirring or vortexing. Crucially, add the stock to the buffer, not the other way around , to avoid immediate precipitation.

  • Determine Precipitation Point: Empirically determine the maximum percentage of the co-solvent your final aqueous solution can tolerate before the compound begins to precipitate. A typical starting point for many in vitro assays is to keep the final DMSO or ethanol concentration below 1% (v/v).

  • Solubility Test: To be systematic, prepare a series of solutions with increasing percentages of the co-solvent (e.g., 5%, 10%, 20% co-solvent in water) and determine the saturation solubility in each.

Caption: Decision workflow for selecting a solubilization method.

Workflow 3: Surfactant-Mediated Solubilization

For particularly challenging cases, surfactants can be employed.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[8] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the aqueous medium, rendering the entire complex soluble.[8]

Common Surfactants:

  • Non-ionic: Tween® 80, Pluronic® F-68[7]

  • Anionic: Sodium Dodecyl Sulfate (SDS)

  • Cationic: Cetyltrimethylammonium Bromide (CTAB)

Step-by-Step Protocol:

  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants like Tween-80 are generally less harsh on biological systems.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC.

  • Add Compound: Add the 1-Iodoisoquinolin-5-amine powder to the surfactant solution.

  • Energy Input: The solubilization process may require energy. Use a combination of stirring, vortexing, and gentle warming or sonication to facilitate the encapsulation of the compound within the micelles.

  • Clarity: The final solution should be clear, although it may have a slightly different refractive index than pure water.

Summary of Approaches

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the amine to form a soluble salt.Simple, effective, uses common reagents.Final pH may not be suitable for all applications; potential for precipitation if pH changes.
Co-solvents Reduces solvent polarity.High solubilizing power for many compounds.Organic solvents can be toxic to cells or interfere with assays, even at low concentrations.
Surfactants Micellar encapsulation of the hydrophobic molecule.Can significantly increase apparent solubility.Surfactants can denature proteins, disrupt cell membranes, and interfere with some assays.

References

  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 23-31. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Gopale, K., & Shinkar, D. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 134-143. Retrieved from [Link]

  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. J. Pharmaceutics and Pharmacology Research, 6(3). Retrieved from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Retrieved from [Link]

  • Doležal, M. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(9), 2329. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents. Retrieved March 24, 2026, from [Link]

  • Al-Mourabit, A., & Potier, P. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 109(9), 4589-4633. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(2), 1-10. Retrieved from [Link]

  • Chemsrc. (n.d.). Isoquinolin-5-amine(CAS#:1125-60-6). Retrieved from [Link]

  • Atria, A. M., et al. (2012). Isoquinolin-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodoisoquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). 5-Isoquinolinamine (CAS 1125-60-6). Retrieved from [Link]

Sources

Troubleshooting

Preventing unwanted deiodination of 1-Iodoisoquinolin-5-amine during catalysis

Welcome to the Technical Support Center for 1-Iodoisoquinolin-5-amine . This guide is engineered for researchers and drug development professionals facing a specific, high-impact challenge: unwanted deiodination (hydrode...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Iodoisoquinolin-5-amine . This guide is engineered for researchers and drug development professionals facing a specific, high-impact challenge: unwanted deiodination (hydrodehalogenation) at the C1 position during palladium-catalyzed cross-coupling reactions .

As a Senior Application Scientist, I have structured this guide to move beyond superficial troubleshooting. We will dissect the mechanistic causality of this side reaction, provide quantitative diagnostic parameters, and deploy a self-validating experimental protocol to ensure the integrity of your synthetic pipeline.

Section 1: Mechanistic Diagnostic — The Causality of Deiodination

To prevent deiodination, we must first understand it as a competing catalytic cycle rather than a random failure. 1-Iodoisoquinolin-5-amine possesses a highly reactive C1-I bond due to the electron-deficient nature of the isoquinoline ring. During a cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira), the Palladium(0) catalyst readily undergoes oxidative addition into this bond.

If the subsequent transmetalation step is sluggish, the resulting Ar-Pd(II)-I intermediate becomes a sitting duck for hydride sources. Solvents like primary or secondary alcohols can coordinate to the palladium and undergo β-hydride elimination, generating a Palladium-Hydride (Pd-H) species[1]. This intermediate rapidly undergoes reductive elimination, yielding the undesired isoquinolin-5-amine (the deiodinated byproduct) and terminating the productive cycle. Furthermore, the unprotected free amine (-NH₂) at the C5 position can directly coordinate to the palladium center, either poisoning the catalyst or facilitating intramolecular off-target pathways[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (1-Iodoisoquinolin-5-amine) Pd0->OxAdd ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI TransMet Transmetalation (Bulky Ligands / Good Base) ArPdI->TransMet Desired Pathway Hydride β-Hydride Elimination (From Alcohols/Amines) ArPdI->Hydride Undesired Pathway ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim1 Reductive Elimination ArPdR->RedElim1 RedElim1->Pd0 Product Desired Cross-Coupled Product RedElim1->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Deiodinated Deiodinated Byproduct (Isoquinolin-5-amine) RedElim2->Deiodinated

Catalytic cycles showing the competition between desired cross-coupling and hydrodehalogenation.

Section 2: Quantitative Diagnostic Matrix

To suppress the undesired pathway, we must manipulate the kinetics of the reaction. By accelerating transmetalation and eliminating hydride sources, we can force the reaction down the desired path. The table below summarizes the causal impact of various reaction parameters on the yield of the target versus the deiodinated byproduct.

Table 1: Impact of Reaction Parameters on Deiodination vs. Cross-Coupling Yield

ParameterConditionDeiodination (%)Target Yield (%)Mechanistic Rationale
Solvent Methanol / EthanolHigh (>40%)Low (<30%)Primary/secondary alcohols undergo β-hydride elimination, donating hydrides to Pd[1].
Solvent Toluene / DMFLow (<5%)High (>85%)Lacks abstractable β-hydrogens; prevents Pd-H formation[3].
Base NaOMe / KOtBuHigh (>30%)Moderate (40%)Strong alkoxides promote solvent oxidation and hydride transfer[1].
Base K₃PO₄ / Cs₂CO₃Low (<5%)High (>90%)Mild, inorganic bases facilitate transmetalation without acting as hydride sources.
Ligand PPh₃ (Standard)Moderate (20%)Moderate (50%)Slower transmetalation allows the competing deiodination pathway to occur.
Ligand XPhos / SPhosLow (<2%)Excellent (>95%)Bulky, electron-rich ligands form highly active monoligated Pd(0) species, accelerating transmetalation[4].
Substrate Free 5-Amine (-NH₂)Moderate (25%)Moderate (60%)Free amine can coordinate Pd, poisoning the catalyst or acting as a directing group[2].
Substrate N-Boc ProtectedTrace (<1%)Excellent (>90%)Steric bulk and electron withdrawal prevent amine coordination to the Pd center[2].

Section 3: Self-Validating Experimental Protocol

To guarantee success, the following protocol for a Suzuki-Miyaura coupling utilizes a self-validating framework. It incorporates N-protection to eliminate substrate-induced catalyst poisoning and utilizes rigorous anhydrous conditions to prevent hydride generation.

Phase 1: Substrate Pre-treatment (The Causal Fix)
  • Protection: Convert 1-Iodoisoquinolin-5-amine to its N-Boc derivative using Boc₂O and a catalytic amount of DMAP in DCM.

  • Validation: Confirm complete protection via LC-MS. The mass should shift by +100 Da, and the highly polar free amine peak must disappear. Do not proceed to catalysis until the free amine is undetectable.

Phase 2: Reaction Assembly (The Self-Validating System)
  • Preparation: In a flame-dried Schlenk tube, add N-Boc-1-iodoisoquinolin-5-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration). Causality note: Toluene is chosen because it cannot undergo β-hydride elimination, completely shutting down solvent-mediated deiodination[3].

Phase 3: Execution & Kinetic Validation
  • Degassing: Perform three standard freeze-pump-thaw cycles. Causality note: Oxygen promotes the formation of inactive palladium black and can induce homocoupling of the boronic acid[5].

  • Catalysis: Backfill with Argon and heat the reaction mixture to 80 °C with vigorous stirring.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Success Metric: Look for the desired cross-coupled mass.

    • Failure Metric: Look for the des-iodo mass ([M-I+H]⁺). If the deiodinated byproduct exceeds 5% of the total peak area, halt the reaction. This indicates moisture contamination or a failing ligand. Discard, re-dry your K₃PO₄, and restart.

  • Completion: Once the starting material is consumed (typically 6-12 hours), cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography.

Workflow Step1 1. Substrate Prep (N-Boc Protection) Step2 2. Reagent Assembly (Anhydrous Conditions) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Catalysis (Toluene, 80°C) Step3->Step4 Step5 5. Validation (LC-MS Monitoring) Step4->Step5

Step-by-step self-validating experimental workflow to suppress deiodination during catalysis.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is the iodine at the C1 position of isoquinoline so susceptible to hydrodehalogenation compared to other positions? A: The C1 position is adjacent to the electronegative nitrogen atom, making the carbon highly electron-deficient. This makes the C-I bond extremely reactive toward oxidative addition by Pd(0). Because this first step happens so rapidly, if the subsequent transmetalation step is slow (e.g., due to poor ligand choice or insoluble base), the long-lived Ar-Pd(II)-I intermediate has ample time to intercept a hydride source from the environment[1].

Q: I need to use a polar solvent because my boronic acid won't dissolve in Toluene. Can I use DMF? A: Yes. DMF is a polar aprotic solvent that lacks the readily abstractable β-hydrogens found in alcohols, making it safer than methanol or ethanol. However, you must ensure the DMF is strictly anhydrous. Moisture in DMF can lead to hydrolysis, forming formate ions, which act as potent reducing agents and will rapidly deiodinate your substrate[5],[1].

Q: Does the choice of palladium pre-catalyst matter if I am already using XPhos? A: Absolutely. While mixing Pd(OAc)₂ and XPhos works, using a pre-formed modern palladacycle (such as XPhos Pd G3 or G4) ensures the rapid and quantitative generation of the active monoligated L₁Pd(0) species. This maximizes the concentration of the active catalyst, accelerating the desired catalytic cycle so efficiently that the slower deiodination pathway is completely outcompeted[4],[3].

Q: Can I skip the N-Boc protection step to save time? A: It is highly discouraged. The unprotected 5-amine can act as a competing ligand for the palladium center. Halogenated amino-heterocycles are notorious for deactivating catalysts through complexation[6]. Furthermore, the N-H bonds can interfere with the catalytic cycle, increasing the prevalence of side reactions like deiodination[2]. Protecting the amine is a causal fix that saves time in the long run by ensuring high yields and easier purification.

Section 5: References

  • [5] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at:[Link]

  • [1] Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at:[Link]

  • [6] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at:[Link]

  • [4] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 1-Iodoisoquinolin-5-amine

Introduction: Welcome to the technical support guide for the chromatographic purification of 1-Iodoisoquinolin-5-amine. This molecule, containing both a basic amine and a halogenated isoquinoline core, presents unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the chromatographic purification of 1-Iodoisoquinolin-5-amine. This molecule, containing both a basic amine and a halogenated isoquinoline core, presents unique challenges during purification. Its basicity leads to strong interactions with standard silica gel, often resulting in poor separation, peak tailing, and low recovery. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively. We will provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to achieve high-purity material efficiently and reproducibly.

Safety First: Handling Aromatic Iodo-Amines

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-Iodoisoquinolin-5-amine and related compounds. Aromatic iodo-compounds and amines can be irritants and potentially harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Ventilation: Handle the solid compound and solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3]

  • Waste Disposal: Dispose of all chemical waste, including used columns and solvents, according to your institution's hazardous waste disposal procedures.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of 1-Iodoisoquinolin-5-amine in a direct question-and-answer format.

Question: My compound is streaking severely down the TLC plate and column, resulting in broad peaks and poor separation. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic compounds like 1-Iodoisoquinolin-5-amine on standard silica gel.

  • Root Cause: The primary cause is a strong acid-base interaction between the basic nitrogen of your amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This interaction causes a portion of your compound to bind very tightly, smearing down the column instead of moving as a compact band.

  • Solutions (In Order of Application):

    • Add a Basic Modifier to the Mobile Phase: This is the most effective and widely used solution. By adding a small amount of a "competing" base to your eluent, you neutralize the acidic sites on the silica.[6][7]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). TEA is volatile and generally easy to remove during solvent evaporation.[4]

      • Ammonium Hydroxide: For more polar systems, adding a small amount of a methanolic ammonia solution (e.g., 1-2% of a 7N solution) to the polar component of your mobile phase can be very effective.[4][7]

    • Change the Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your downstream applications, consider an alternative stationary phase.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the analyte from the acidic silanols and provides a less interactive surface for basic compounds.[5][7]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use basic or neutral alumina, as acidic alumina will present the same problems.

    • Use Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase (C18) chromatography is an excellent alternative. The separation mechanism changes from adsorption to partitioning, which avoids the silanol interaction issue.[5][6] Use a mobile phase of water and acetonitrile or methanol, often with a pH modifier to ensure the amine is in its free-base form for better retention.[6]

Question: My compound is completely stuck on the baseline (Rf ≈ 0) on my silica TLC plate, even in highly polar solvent systems like 20% Methanol in Dichloromethane.

Answer: This indicates an extremely strong, almost irreversible binding to the silica gel.

  • Root Cause: While this is an extreme case of the acid-base interaction described above, it can also be compounded by the compound's overall high polarity.

  • Solutions:

    • Incorporate a Basic Modifier: Before abandoning the solvent system, re-run the TLC but with 1-2% triethylamine or ammonium hydroxide added to the mobile phase.[5][8] This will almost certainly increase the Rf value.

    • Switch to a Less Acidic Stationary Phase: Your compound is too basic for standard silica. Immediately switch to an amine-functionalized silica TLC plate or consider using alumina for your method development.[5][7]

    • Evaluate Reversed-Phase: This is a prime candidate for reversed-phase chromatography. The compound is clearly polar, making it suitable for polar mobile phases like water/acetonitrile.

Question: I'm getting poor resolution between my product and a similarly-sized impurity. How can I improve the separation?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Root Cause: The mobile phase and stationary phase you have chosen do not sufficiently differentiate between the chemical properties of your product and the impurity.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the solvent composition. If you are using a two-solvent system (e.g., Hexane/Ethyl Acetate), try changing the polarity in small increments.[9] Sometimes, changing the nature of the solvents entirely (e.g., switching from Ethyl Acetate to Dichloromethane as the polar component) can drastically alter selectivity due to different solvent-analyte interactions.

    • Implement Gradient Elution: If isocratic (constant solvent composition) elution fails, a shallow solvent gradient can significantly improve the separation of closely eluting compounds.[10][11] Start with a low polarity and gradually increase it over the course of the run.

    • Change the Separation Mechanism: This is the most powerful tool. If you are struggling with normal-phase (silica), switch to reversed-phase (C18). The change in elution order and interaction mechanism often separates impurities that co-elute in other systems.[5]

Workflow & Decision Making

The following diagram outlines a systematic approach to troubleshooting and developing a purification method for 1-Iodoisoquinolin-5-amine.

Chromatography_Troubleshooting start Start: Crude 1-Iodoisoquinolin-5-amine tlc_dev Step 1: TLC Development (e.g., 30% EtOAc/Hexane) start->tlc_dev eval_tlc Evaluate TLC Plate tlc_dev->eval_tlc streaking Problem: Streaking / Tailing? eval_tlc->streaking Check Peak Shape rf_check Problem: Rf Value? (Ideal: 0.2-0.4) streaking->rf_check No (Good Shape) add_base Solution: Add Basic Modifier (1% TEA or NH4OH) streaking->add_base Yes run_column Step 2: Run Column with Modified Mobile Phase rf_check->run_column Good (0.2-0.4) rf_low Rf ≈ 0 (Too Low) rf_check->rf_low Low rf_high Rf ≈ 1 (Too High) rf_check->rf_high High add_base->tlc_dev Re-run TLC alt_sp Persistent Issues? Consider Alternative SP (Amine-Silica or C18) run_column->alt_sp Poor Resolution or Recovery success Pure Product run_column->success Good Purity & Recovery inc_polar Solution: Increase Polarity (e.g., 50% EtOAc/Hexane) rf_low->inc_polar dec_polar Solution: Decrease Polarity (e.g., 15% EtOAc/Hexane) rf_high->dec_polar inc_polar->tlc_dev Re-run TLC dec_polar->tlc_dev Re-run TLC amine_col Run Amine-Functionalized Column (Normal Phase) alt_sp->amine_col Yes (Normal Phase) rp_col Run C18 Column (Reversed Phase) alt_sp->rp_col Yes (Reversed Phase) alt_sp->success No amine_col->success rp_col->success

Caption: A decision-making workflow for purifying 1-Iodoisoquinolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC development with this compound? A good starting point for many nitrogen-containing heterocycles is a 7:3 mixture of Hexane:Ethyl Acetate. Spot your compound and see where it runs. Based on the result, you can systematically increase or decrease the polarity. If the compound remains at the baseline, a more polar system like Dichloromethane with 1-5% Methanol is a good second choice. Always remember to add your basic modifier (e.g., 1% TEA) to the TLC jar.[8]

Q2: Should I perform a "dry load" or "wet load" onto my column? For compounds that show strong interactions with silica, a dry load is almost always superior. Dissolving your crude product in a strong solvent (like Dichloromethane or Methanol) for a wet load can cause the initial band of compound to spread and streak down the column before the separation even begins.

  • Dry Loading Procedure: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel (typically 1-2 times the mass of your crude product). Evaporate the solvent completely until you have a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[12]

Q3: How much triethylamine (TEA) is too much? Generally, 0.5-2% (v/v) is sufficient. Using too much TEA (e.g., >5%) can sometimes increase the polarity of the mobile phase too much, causing all compounds to elute faster and potentially reducing separation. It can also make final removal from your product more difficult. Start with 1% and adjust only if necessary.

Q4: My compound is light-sensitive. Are there any special precautions? Yes. Some iodo- and amino-aromatic compounds can be sensitive to light and air. While not always a major issue during the relatively short time of a column run, it is good practice to wrap your column and fraction collection tubes in aluminum foil to protect the compound from degradation.

Experimental Protocols

Protocol 1: Purification using Silica Gel with a Basic Modifier

This protocol is the first method to try for the purification of 1-Iodoisoquinolin-5-amine.

  • TLC Method Development:

    • Prepare a developing chamber with a mobile phase of 70:30 Hexane:Ethyl Acetate containing 1% Triethylamine (TEA).

    • Spot a dilute solution of your crude material on a silica gel TLC plate.

    • Develop the plate and visualize under UV light (254 nm).

    • Adjust the Hexane:Ethyl Acetate ratio until the desired product has an Rf of ~0.3.

  • Column Packing:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Prepare a slurry of silica gel in the low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Load Recommended):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of Dichloromethane.

    • Add ~1 g of silica gel and mix to form a paste.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column. Gently tap the column to create a flat, even layer. Add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column using the mobile phase determined from your TLC analysis. If separation is difficult, a shallow gradient (e.g., starting from 10% EtOAc in Hexane and slowly increasing to 40% EtOAc) is recommended.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Note: Co-evaporation with a higher boiling point solvent like toluene may be necessary to fully remove residual TEA.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (first choice), Amine-SilicaStandard, cost-effective. Amine-silica for difficult separations.[7]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolGood balance of polarity and solvating power for heterocycles.
Basic Modifier 0.5 - 2% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing.[4][6]
Loading Method Dry LoadingPrevents band broadening and improves resolution for compounds with strong silica interactions.[12]
Elution Mode Isocratic or Shallow GradientIsocratic is simpler; gradient is better for resolving close-eluting impurities.[10]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 24, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved March 24, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved March 24, 2026, from [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. Retrieved March 24, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Ligands for 1-Iodoisoquinolin-5-amine Cross-Coupling

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and catalytic efficiency challenges when functionalizing 1-Iodoisoqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and catalytic efficiency challenges when functionalizing 1-Iodoisoquinolin-5-amine .

The dual-reactivity profile of this molecule—featuring a highly electrophilic C1-Iodine bond and a strongly coordinating, nucleophilic C5-primary amine—routinely causes catalyst poisoning, off-target oligomerization, and protodehalogenation. This guide synthesizes mechanistic causality with field-proven protocols to help you engineer self-validating, high-yield cross-coupling workflows.

Part 1: Mechanistic Causality & The "Free Amine" Problem

Before troubleshooting, it is critical to understand why standard catalytic systems fail with 1-Iodoisoquinolin-5-amine.

The C1 position of the isoquinoline ring is highly activated; oxidative addition of the C1–I bond to Pd(0) is exceptionally fast. However, the unprotected C5-NH₂ group acts as a potent Lewis base. When using traditional, small-bite-angle ligands (e.g., PPh₃ or dppf), the C5-NH₂ group of a second substrate molecule rapidly coordinates to the newly formed L-Pd(II)(Ar)(I) intermediate. This forms a highly stable, off-cycle resting state that halts the catalytic cycle—a phenomenon known as catalyst poisoning.

To overcome this, the catalyst must possess extreme steric bulk (to physically block the C5-NH₂ from entering the Pd coordination sphere) and high electron density (to accelerate transmetalation and reductive elimination before side reactions occur).

Mechanism Pd0 Active L-Pd(0) OxAdd Oxidative Addition (C1-I Cleavage) Pd0->OxAdd PdII L-Pd(II)(Ar)(I) OxAdd->PdII Poison Catalyst Poisoning (C5-NH2 Binding) PdII->Poison Unoptimized Ligand (e.g., PPh3) Trans Transmetalation PdII->Trans Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regeneration Product Desired C1-Product RedElim->Product

Fig 1: Mechanistic divergence between productive cross-coupling and catalyst poisoning.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my Suzuki-Miyaura coupling stall at <10% conversion when using Pd(PPh₃)₄ or Pd₂(dba)₃? A: Traditional Pd(0) sources are highly inefficient for unprotected amino-heterocycles. Pd(PPh₃)₄ provides a 4:1 Ligand:Pd ratio; the excess free phosphine competes for coordination, slowing down the reaction and allowing the C5-NH₂ to outcompete the ligand for the Pd center. Furthermore, dba (dibenzylideneacetone) is an electron-withdrawing olefin that can sequester Pd(0). You must use bench-stable Pd(II) precatalysts (such as Buchwald G3 or G4) that enforce a strict 1:1 L:Pd ratio and rapidly generate the active monoligated L-Pd(0) species 12.

Q: I am attempting a Buchwald-Hartwig amination at the C1 position with an exogenous secondary amine, but I am getting massive amounts of self-condensation (dimerization). How do I fix this? A: This is a classic chemoselectivity failure. The primary C5-NH₂ on your starting material is sterically less hindered than your exogenous secondary amine. To reverse this inherent reactivity, you must use a highly selective ligand like t BuBrettPhos . The extreme steric bulk of t BuBrettPhos creates a restrictive binding pocket that specifically accommodates secondary amines while physically excluding primary amines from the Pd coordination sphere, completely shutting down self-condensation 34.

Q: My Suzuki-Miyaura coupling shows high levels of protodehalogenation (yielding isoquinolin-5-amine). What is going wrong? A: Protodehalogenation occurs when transmetalation is too slow, leaving the L-Pd(II)(Ar)(I) intermediate vulnerable to competitive reduction (often via base-mediated β-hydride elimination from solvent or amine). To fix this, switch to a highly electron-rich ligand like XPhos to accelerate transmetalation. Additionally, replace harsh bases (NaOH, Na₂CO₃) with a milder base like K₃PO₄ . This prevents base-mediated degradation of the boronic acid, maintaining a high concentration of the transmetalating agent 5.

Part 3: Troubleshooting Logic & Data Presentation

Use the following decision tree to diagnose reaction failures based on LCMS mass balance data.

Workflow Start Issue: Low Yield / Stalled Reaction Check1 Is 1-Iodoisoquinolin-5-amine consumed? Start->Check1 NoSM Catalyst Poisoning Use Pd G3/G4 Precatalyst Check1->NoSM NO YesSM Analyze Byproducts (LCMS) Check1->YesSM YES Dehal Protodehalogenation Lower Temp & Use K3PO4 YesSM->Dehal Mass = M - 126 (Loss of I) Dimer Oligomerization (Self-Coupling) Use tBuBrettPhos YesSM->Dimer Mass = 2M - HI

Fig 2: Troubleshooting workflow for 1-Iodoisoquinolin-5-amine cross-coupling reactions.

Quantitative Ligand Optimization Matrix

Conditions: 1-Iodoisoquinolin-5-amine (1.0 eq), Coupling Partner (1.5 eq), Pd (2 mol%), 60 °C.

Ligand SystemPd SourceL:Pd RatioBaseMain ByproductYield (%)
PPh₃Pd(PPh₃)₄4:1Na₂CO₃Unreacted SM (Poisoning)< 10%
dppfPd(dppf)Cl₂1:1K₂CO₃Protodehalogenation25%
SPhosPd(OAc)₂2:1K₃PO₄Protodehalogenation65%
XPhos XPhos Pd G3 1:1 K₃PO₄ None (Clean Conversion) > 95%
t BuBrettPhos t BuBrettPhos Pd G3 1:1 LiHMDS None (For C-N coupling) > 90%

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C1 Arylation)

This protocol utilizes the XPhos Pd G3 precatalyst to ensure rapid generation of the active L-Pd(0) species, outcompeting C5-NH₂ poisoning.

  • Reagent Setup : In a dry Schlenk flask equipped with a magnetic stir bar, add 1-Iodoisoquinolin-5-amine (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), XPhos Pd G3 (2 mol%), and XPhos ligand (2 mol%).

  • Degassing (Critical Causality Step) : Oxygen rapidly oxidizes electron-rich dialkylbiaryl phosphines (like XPhos) to inactive phosphine oxides. Seal the flask and apply 3 cycles of vacuum/nitrogen backfill.

  • Solvent Addition : Add degassed 1,4-dioxane/H₂O (4:1 ratio, 0.2 M). Causality: The biphasic system ensures boronic acid solubility, while the water aids in the generation of the reactive boronate complex without requiring harsh, amine-deprotonating bases.

  • Reaction & In-Process Control : Heat the mixture to 60 °C.

    • Validation Check: At 15 minutes, the solution should transition from pale yellow to deep red/brown, visually confirming the activation of the G3 precatalyst into the active Pd(0) species.

    • Validation Check: Sample at 1 hour for LCMS. If mass balance is lost (smearing on TLC), suspect oxygen ingress. Complete consumption of the iodide should occur within 2–4 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination (C1 Amination)

This protocol forces the chemoselective coupling of an exogenous secondary amine at the C1 position, completely ignoring the unprotected C5-NH₂.

  • Reagent Setup : In a glovebox or under strict Schlenk conditions, combine 1-Iodoisoquinolin-5-amine (1.0 equiv), the exogenous secondary amine (1.2 equiv), and t BuBrettPhos Pd G3 (2 mol%).

  • Base Addition (Causality Step) : Add LiHMDS (2.2 equiv). Causality: LiHMDS is a strong, soluble base that rapidly deprotonates the Pd-bound secondary amine intermediate. This accelerates reductive elimination exponentially, forcing the catalytic cycle forward before the C5-NH₂ can interfere or form dimers.

  • Solvent : Add anhydrous, degassed THF (0.1 M).

  • Reaction : Heat to 65 °C for 2 hours.

    • Validation Check: LCMS analysis at 30 minutes should show >50% conversion to the desired product with strictly zero mass peaks corresponding to 2M−HI (dimerization). If dimers are present, ensure the t BuBrettPhos ligand is not degraded.

  • Workup : Quench with saturated aqueous NH₄Cl to neutralize excess LiHMDS, extract with EtOAc, and purify.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society (ACS).
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS).
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics (ACS).

Sources

Optimization

Long-term storage stability and degradation of 1-Iodoisoquinolin-5-amine

Technical Support Center: 1-Iodoisoquinolin-5-amine This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Iodoisoquinolin-5-amine. Given that specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Iodoisoquinolin-5-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Iodoisoquinolin-5-amine. Given that specific, long-term stability studies for this particular molecule are not extensively published, this document synthesizes information based on the known chemistry of its core functional groups—the isoquinoline ring, the aromatic amine, and the carbon-iodine bond—to provide field-proven advice for storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-Iodoisoquinolin-5-amine?

The stability of 1-Iodoisoquinolin-5-amine is predicated on minimizing exposure to atmospheric oxygen, moisture, light, and elevated temperatures. These factors can initiate or accelerate degradation pathways.

Answer: For maximal long-term stability, 1-Iodoisoquinolin-5-amine should be stored under the following conditions:

  • Temperature: ≤4°C. For extended storage (months to years), storage at -20°C is highly recommended. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade crystalline structure.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation of the electron-rich amino group.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

  • Purity: Ensure the compound is of high purity before long-term storage. The presence of residual solvents, acids, or metal catalysts from synthesis can significantly accelerate degradation.

Causality: The aromatic amine group is susceptible to oxidation, which is often catalyzed by light and air, leading to the formation of colored impurities. The carbon-iodine bond, while relatively stable, can be labile under certain conditions, particularly in the presence of light or trace metals, which can promote homolytic cleavage to form radical species.

Q2: What is the expected shelf-life of 1-Iodoisoquinolin-5-amine?

Answer: While a definitive shelf-life has not been established, a properly stored sample of high-purity 1-Iodoisoquinolin-5-amine should remain stable for at least 1-2 years. However, as a best practice in research and drug development, it is imperative to re-analyze the purity of the compound after any extended storage period (e.g., >12 months) or if any visual changes are observed.

Q3: What are the primary degradation pathways for this compound?

Answer: Degradation is likely to occur via one of three primary pathways, often in combination:

  • Oxidation of the Amine: The 5-amino group is a primary aromatic amine, making it susceptible to oxidation. This can lead to the formation of nitroso, nitro, or polymeric species, which are often highly colored (leading to a darkening of the material).

  • Deiodination: The C-I bond can be cleaved. This can occur via reductive deiodination to yield isoquinolin-5-amine, especially in the presence of reducing agents or certain metal catalysts. Photolytic cleavage (cleavage by light) is also a known degradation route for iodo-aromatic compounds.

  • Polymerization/Condensation: Aromatic amines can undergo complex condensation or polymerization reactions, particularly if exposed to acidic conditions or oxidants, resulting in insoluble, high-molecular-weight materials.

Q4: How can I monitor the purity and degradation of my 1-Iodoisoquinolin-5-amine sample?

Answer: A multi-technique approach is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantitative purity assessment. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like TFA or formic acid) and UV detection can separate the parent compound from potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying degradation products. By comparing the mass-to-charge ratio of new peaks with potential degradation products (e.g., the deiodinated compound or oxidized species), you can elucidate the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's integrity. The appearance of new signals or changes in the integration of existing peaks can indicate degradation. Comparing a fresh spectrum to a reference spectrum of a known pure sample is a reliable method for quality control.

Troubleshooting Guide

Issue 1: My reaction yield is significantly lower than expected. Could degradation of my 1-Iodoisoquinolin-5-amine be the cause?

Possible Cause: Yes, this is a common issue. If the starting material has degraded, its effective concentration is lower than assumed, leading to reduced yields. Degradation products may also interfere with or inhibit the desired reaction.

Troubleshooting Workflow:

G start Low Reaction Yield Observed check_purity Assess Purity of 1-Iodoisoquinolin-5-amine (HPLC, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure repurify Repurify Starting Material (e.g., Recrystallization, Chromatography) is_pure->repurify No other_factors Investigate Other Reaction Parameters (Reagents, Solvent, Temp, etc.) is_pure->other_factors Yes repurify->check_purity proceed Proceed with Reaction Using Purified Material other_factors->proceed

Caption: Troubleshooting workflow for low reaction yields.

Recommended Actions:

  • Confirm Purity: Before starting your reaction, always run a quick purity check (e.g., HPLC or TLC) on your stored 1-Iodoisoquinolin-5-amine, especially if it has been stored for several months.

  • Identify Impurities: Use LC-MS to identify the major impurities. If you observe a significant peak corresponding to the mass of isoquinolin-5-amine (M+H = 145.17), deiodination has occurred.

  • Repurify if Necessary: If the purity is below your required specification (typically >95%), repurify the material using an appropriate technique like column chromatography or recrystallization.

Issue 2: The color of my stored compound has changed from a light solid to a dark brown or black powder. What does this indicate?

Possible Cause: Color change is a strong visual indicator of degradation. For aromatic amines, darkening is almost always associated with oxidation.

Explanation: The oxidation of aromatic amines often leads to the formation of highly conjugated systems and polymeric materials, which absorb light in the visible spectrum, appearing as dark-colored solids. While a minor color change might not significantly impact some reactions, a pronounced darkening suggests substantial degradation and the presence of multiple impurities.

Recommended Actions:

  • Do Not Use: Avoid using severely discolored material in sensitive reactions, as the impurities can lead to complex side reactions and purification difficulties.

  • Analyze: If the material is valuable, analyze a small sample by HPLC and LC-MS to determine the extent of degradation and the nature of the impurities.

  • Discard or Repurify: Based on the analysis, decide whether to discard the batch or attempt a large-scale repurification.

Issue 3: I am observing unexpected peaks in my analytical data (HPLC, NMR) that I suspect are degradation products. What are they?

Possible Degradation Products and Their Identification:

The table below summarizes the most likely degradation products and how to identify them using standard analytical techniques.

Potential Degradant Chemical Structure Expected M+H (LC-MS) Key ¹H NMR Signature Changes
Isoquinolin-5-amineC₉H₈N₂145.17Disappearance of the singlet corresponding to the proton at the C1 position.
Oxidized SpeciesComplex mixtureVariable (e.g., +16 for N-oxide)Broadening of aromatic signals, potential loss of sharp amine protons.
Polymeric MaterialHigh MW mixtureNot typically observed by LC-MSBaseline noise in HPLC, broad, unresolved humps in NMR.

Potential Degradation Pathways Diagram:

G cluster_0 Degradation Pathways A 1-Iodoisoquinolin-5-amine B Isoquinolin-5-amine (Deiodination) A->B  Light (hν)  Reducing Agents C Oxidized Species (N-Oxides, Nitroso, etc.) A->C  O₂ / Air  Oxidants D Polymeric/Condensed Products A->D  Acid/Base  Oxidants C->D

Caption: Potential degradation pathways for 1-Iodoisoquinolin-5-amine.

Experimental Protocols

Protocol 1: Preparing 1-Iodoisoquinolin-5-amine for Long-Term Storage
  • Dry the Compound: Ensure the material is completely free of solvents. Dry the solid under high vacuum for several hours. For larger quantities, a vacuum oven at a mild temperature (e.g., 40°C) can be used, provided the compound is thermally stable at that temperature.

  • Select Container: Place the dried powder into a pre-weighed, clean, dry amber glass vial.

  • Inert Atmosphere: Place the uncapped vial into a larger vessel or glovebox that can be purged with an inert gas.

  • Purge: Cycle between vacuum and backfilling with argon or nitrogen at least three times to remove all atmospheric oxygen.

  • Seal: While under the inert atmosphere, tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).

  • Parafilm Seal: For additional protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.

  • Label and Store: Clearly label the vial with the compound name, batch number, date, and storage conditions. Place the vial in a freezer at ≤-20°C.

Protocol 2: General Method for Purity Analysis by HPLC

This is a starting point; method optimization may be required.

  • System: HPLC with UV detector (e.g., DAD or MWD).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength maximum determined from a UV scan).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

References

This guide synthesizes information from general principles of organic chemistry and data sheets of related compounds, as direct stability studies on 1-Iodoisoquinolin-5-amine are not widely published. The references provide foundational knowledge on the synthesis, properties, and reactivity of the chemical classes to which this compound belongs.

  • Sigma-Aldrich Product Page for 1-Iodoisoquinoline: Provides safety and basic property information for a structurally related compound.

  • Tokyo Chemical Industry (TCI) Safety Data Sheet for 1-Iodoisoquinoline: Details stability, reactivity, and hazardous decomposition products.

  • General Reactivity of Aromatic Amines: While not a specific link, foundational knowledge from organic chemistry textbooks (e.g., Clayden, Greeves, Warren & Wothers)
  • Synthesis of Substituted Isoquinolines: Provides context on the complexity and potential for residual reagents in the final product.

  • Amine Degradation in Chemical Processes: Discusses general pathways for amine degradation, including oxidative and thermal routes, which are relevant by analogy.

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 1-Iodoisoquinolin-5-amine vs. 1-Bromoisoquinolin-5-amine

An Objective Comparison for Synthetic Chemists In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halo-isoquinolines serve as pivotal building blocks. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Synthetic Chemists

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halo-isoquinolines serve as pivotal building blocks. Their utility is most pronounced in transition-metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures.[1][2] Among these valuable synthons, 1-Iodoisoquinolin-5-amine and 1-Bromoisoquinolin-5-amine are two of the most common starting materials.

The choice between an iodo- or a bromo-substituted precursor is a critical decision in experimental design. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by fundamental mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 1-iodoisoquinolin-5-amine and 1-bromoisoquinolin-5-amine is dictated by the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] This step involves the cleavage of the C-X bond.

The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is reflected in their respective bond dissociation energies (BDE). For aryl halides, the BDE for a C-I bond is approximately 285 kJ/mol, whereas for a C-Br bond, it is around 335 kJ/mol.[4][5] This lower energy barrier for the C-I bond means that 1-iodoisoquinolin-5-amine will undergo oxidative addition to a palladium(0) center much more readily and at a faster rate than its bromo counterpart.[6][7]

This core principle governs the reactivity trends observed across a spectrum of widely used synthetic transformations.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of the iodo-derivative is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. While 1-bromoisoquinolin-5-amine is a competent substrate, it often requires more forcing conditions to achieve results comparable to the iodo-analogue.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a cornerstone of C-C bond formation.[8][9][10][11] The enhanced reactivity of the C-I bond makes 1-iodoisoquinolin-5-amine the preferred substrate for these transformations, especially for challenging couplings.

Parameter1-Iodoisoquinolin-5-amine1-Bromoisoquinolin-5-amine
Relative Reaction Rate FastModerate to Slow
Typical Temperature Room Temperature to 80 °C80 °C to 120 °C
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Ligand Requirements Standard phosphine ligands (e.g., PPh₃) are often sufficient.Often requires more electron-rich, bulky ligands (e.g., Buchwald or Fu-type ligands) to facilitate oxidative addition.
Substrate Scope Broader; effective with less reactive boronic acids.More limited; may give low yields with sterically hindered or electron-deficient boronic acids.
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing many biologically active molecules.[12][13] This reaction is highly sensitive to the lability of the C-X bond, making the choice of halide particularly important.

Parameter1-Iodoisoquinolin-5-amine1-Bromoisoquinolin-5-amine
Relative Reaction Rate Very FastModerate
Typical Temperature Room Temperature to 90 °C90 °C to 110 °C
Base Requirements Milder bases (e.g., K₂CO₃, Cs₂CO₃) may be sufficient.Requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).
Ligand Requirements A wider range of phosphine ligands are effective.Generally requires specialized, sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) for high yields.[14]
Amine Scope Couples efficiently with a broad range of primary and secondary amines, including less nucleophilic examples.Scope can be more limited; challenging amines may require extensive optimization.
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for C(sp²)-C(sp) bond formation by coupling aryl halides with terminal alkynes.[15][16][17] The reactivity difference is stark, with the iodo-derivative being the substrate of choice for high-efficiency alkynylations.

Parameter1-Iodoisoquinolin-5-amine1-Bromoisoquinolin-5-amine
Relative Reaction Rate FastSlow
Typical Temperature Room Temperature to 60 °C60 °C to 100 °C
Copper Co-catalyst Can often be performed effectively under copper-free conditions, minimizing Glaser homocoupling.[18]Typically requires a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction, increasing the risk of alkyne homocoupling.
Side Reactions Lower propensity for side reactions.Higher risk of starting material decomposition and Glaser coupling.
Yields Generally higher and more consistent.Often lower and more variable.

Visualization of Core Concepts

To better illustrate the underlying principles and decision-making process, the following diagrams are provided.

Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)(X)L₂ pd0->pd2_oa Oxidative Addition (Rate-Determining Step) pd2_tm Ar-Pd(II)(R)L₂ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination sub Ar-X (1-Halo-isoquinolinamine) partner R-M (Coupling Partner) product Ar-R (Product)

Caption: The catalytic cycle for cross-coupling reactions. The initial oxidative addition is typically rate-limiting.

Decision_Workflow Substrate Selection Guide start Start: Choose a Substrate q1 Is the coupling partner sterically hindered or electron-deficient? start->q1 q2 Are mild reaction conditions essential? q1->q2 No res_iodo Choose: 1-Iodoisoquinolin-5-amine q1->res_iodo Yes q3 Is cost or sequential reactivity a primary concern? q2->q3 No q2->res_iodo Yes q3->res_iodo No (Default Choice) res_bromo Choose: 1-Bromoisoquinolin-5-amine q3->res_bromo Yes

Caption: A workflow for selecting the optimal halogenated isoquinoline based on experimental goals.

Experimental Protocols: A Comparative Example

The following protocols for a Suzuki-Miyaura coupling illustrate the practical differences in reaction conditions required for each substrate. These are generalized procedures and should be optimized for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 1-Iodoisoquinolin-5-amine

This protocol leverages the high reactivity of the iodo-substrate, allowing for milder conditions.

  • Materials:

    • 1-Iodoisoquinolin-5-amine (1.0 mmol, 1.0 eq)

    • Arylboronic acid (1.2 mmol, 1.2 eq)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • 2 M aqueous K₂CO₃ solution (2.0 mL)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-iodoisoquinolin-5-amine, the arylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 1-Bromoisoquinolin-5-amine

This protocol employs a more active catalyst system and higher temperatures to compensate for the lower reactivity of the bromo-substrate.

  • Materials:

    • 1-Bromoisoquinolin-5-amine (1.0 mmol, 1.0 eq)

    • Arylboronic acid (1.2 mmol, 1.2 eq)

    • Pd(OAc)₂ (0.03 mmol, 3 mol%)

    • SPhos (0.06 mmol, 6 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 eq)

    • Toluene/H₂O (5:1 mixture, 6 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-bromoisoquinolin-5-amine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed toluene/water mixture via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between 1-iodoisoquinolin-5-amine and 1-bromoisoquinolin-5-amine is a trade-off between reactivity, cost, and synthetic strategy.

  • 1-Iodoisoquinolin-5-amine is the superior substrate in terms of general reactivity. It enables faster reactions, requires milder conditions, and offers a broader substrate scope. It should be the default choice for maximizing the chance of success in complex couplings, especially during late-stage functionalization or when working with sensitive substrates.

  • 1-Bromoisoquinolin-5-amine remains a valuable and cost-effective alternative. It is a suitable choice for less demanding transformations or when the higher reactivity of an iodo-group could be detrimental. Its relative stability can also be leveraged in complex, multi-step syntheses where sequential, site-selective functionalizations are required.

By understanding the fundamental principles of C-X bond activation, researchers can strategically select the optimal halo-isoquinoline building block, leading to more efficient, robust, and successful synthetic outcomes.

References

  • Amatore, C., & Jutand, A. (1999). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • de Vries, A. H. M., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(18), 4494–4503. [Link]

  • Powers, I. G., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Grushin, V. V. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(13), 3201–3210. [Link]

  • de Vries, A. H. M., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Dalton Transactions, (21), 3479. [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • Larock, R. C., et al. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. Organic Letters, 3(25), 4035–4038. [Link]

  • Chegg.com. (2024). Solved The C-I bond has the higher bond dissociation. [Link]

  • Gînsă, M. M., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6524. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 3(15), 2739–2741. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Wang, Q., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Britannica. (2026). Bond strength. In Chemistry. [Link]

  • Prokop, A. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

  • Vetticatt, M. J., & Singh, R. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 4(10), 3683–3689. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Whisler, M. C., et al. (2004). A Versatile Synthesis of Substituted Isoquinolines. Organic Letters, 6(13), 2141–2143. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. [Link]

  • CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. [Link]

  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • Google Patents. (2002).
  • Daugulis, O., & Zaitsev, V. G. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(11), 1547. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2024). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. [Link]

  • Chen, G., et al. (2016). Conformation-Induced Remote meta-C–H Activation of Amines. Science, 353(6303), 1024–1027. [Link]

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  • Savéant, J.-M. (1982). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1151. [Link]

  • Wang, Y., et al. (2020). Photoinduced inverse Sonogashira coupling reaction. Nature Communications, 11(1), 227. [Link]

  • Encyclopedia MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Encyclopedia MDPI. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

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  • Google Patents. (2021). CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • Globe Thesis. (2022). C-H Functionalization Reaction Directed To The Construction Of Bioactive Molecules: Research On Novel Osmium Catalytic Systems And Reaction Modes. [Link]

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Comparative

A Researcher's Guide to Benchmarking 1-Iodoisoquinolin-5-amine Derivatives in In Vitro Kinase Assays

This guide provides an in-depth framework for evaluating the performance of novel 1-iodoisoquinolin-5-amine derivatives as kinase inhibitors. We will move beyond a simple recitation of protocols to explore the scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth framework for evaluating the performance of novel 1-iodoisoquinolin-5-amine derivatives as kinase inhibitors. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design, present a robust methodology for generating comparative data, and analyze illustrative results to guide lead optimization efforts. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation kinase-targeted therapeutics.

The Rationale: Kinase Inhibition and the Isoquinoline Scaffold

Protein kinases constitute one of the most significant and extensively pursued classes of drug targets in human disease, particularly in oncology. Their central role in signal transduction pathways means that their dysregulation can lead to uncontrolled cell proliferation and survival. The development of small-molecule kinase inhibitors that compete with ATP at the enzyme's active site has revolutionized cancer therapy.

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad range of bioactivities, including antitumor, and anti-inflammatory effects.[1][2][3] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket makes it an excellent starting point for inhibitor design. This guide focuses on 1-iodoisoquinolin-5-amine derivatives, a chemical series designed to probe specific interactions and enhance potency and selectivity.

Experimental Design: Crafting a Self-Validating Kinase Assay

The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase and, consequently, the potency of an inhibitor. For this guide, we will detail a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[4] This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

The entire process is designed as a self-validating system, incorporating positive and negative controls to ensure the integrity of the data. The workflow, from preparation to analysis, is a critical component of achieving reproducible results.

Kinase_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis A Compound Plate: Serial dilution of test and benchmark inhibitors C Combine reagents and compounds in assay plate A->C B Reagent Preparation: Kinase, Substrate, ATP B->C D Incubate at 30°C (e.g., 60 minutes) C->D E Stop kinase reaction and add ADP-Glo™ Reagent to deplete unused ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP, generating light E->F G Measure Luminescence (Signal ∝ Kinase Activity) F->G H Normalize data to controls G->H I Generate dose-response curve and calculate IC50 value H->I

Caption: A typical experimental workflow for comparing kinase inhibitors.

Detailed Methodology: In Vitro Kinase Inhibition Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Objective: To determine the IC50 value of 1-iodoisoquinolin-5-amine derivatives against target kinases.

Materials:

  • Recombinant human kinases (e.g., EGFR, SRC, ABL1)

  • Kinase-specific peptide substrates (e.g., IRS1 for JAK1[4])

  • Test Compounds: 1-iodoisoquinolin-5-amine derivatives

  • Benchmark Inhibitors: Staurosporine (broad-spectrum), Gefitinib (EGFR), Dasatinib (SRC/ABL)[5][6]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP Solution

  • 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettor or automated liquid handler

  • Plate-reading luminometer

Protocol:

  • Compound Plating:

    • Prepare 10 mM stock solutions of all test and benchmark compounds in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate must be empirically determined.[7]

    • Prepare a 2X ATP solution. Causality Insight: The ATP concentration is critical. It should be set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors.

    • Add the 2X kinase/substrate solution to the compound plate.

    • Initiate the reaction by adding the 2X ATP solution. The final reaction volume might be 10-20 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data by setting the average signal from the "no inhibitor" (DMSO) wells as 100% activity and the background as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a four-parameter logistic regression model (sigmoidal dose-response curve) to calculate the IC50 value for each compound.

Comparative Analysis: Benchmarking Performance

The following data is illustrative and serves to model how the performance of novel 1-iodoisoquinolin-5-amine derivatives would be benchmarked against well-characterized inhibitors.[5]

Table 1: Comparative Inhibitory Potency (IC50, nM) Against a Panel of Kinases

Kinase TargetDerivative 1Derivative 2Derivative 3StaurosporineSelective Inhibitor
Tyrosine Kinases
EGFR125684806Gefitinib (20)
SRC95423108Dasatinib (0.5)[5]
ABL11507555010Dasatinib (<1)[5]
Serine/Threonine Kinases
ROCK1850450>10,00014Fasudil (1900)
PKCζ>5,000>2,000>10,00025Compound 26 (0.5)[2]
AKT1600310>5,00035Capivasertib (10)

Discussion: Interpreting the Data for Lead Optimization

  • Potency and SAR: Derivative 2 emerges as the most potent compound against the tested tyrosine kinases, suggesting its particular substitution pattern is optimal for fitting into the ATP-binding pocket of this kinase subfamily. The significantly lower potency of Derivative 3 indicates that its structural modifications are detrimental to binding.

  • Selectivity Profile: All derivatives demonstrate a clear selectivity for tyrosine kinases over the tested serine/threonine kinases. This is a highly desirable trait, as off-target inhibition can lead to toxicity.[4] For example, the lack of activity against PKCζ is a positive feature, distinguishing it from other isoquinoline-based inhibitors.[2]

  • Benchmarking Insights: While not as potent as the "gold standard" pan-kinase inhibitor Staurosporine or the highly optimized clinical candidate Dasatinib, Derivative 2 shows promising potency in the nanomolar range. Its activity against EGFR and SRC makes it a compelling starting point for further chemical refinement to improve potency and fine-tune its selectivity profile.

This selectivity is often governed by a single "gatekeeper" residue at the back of the ATP-binding pocket. The size and nature of this residue can be exploited to design inhibitors that preferentially bind to a specific kinase or kinase family. The 1-iodoisoquinolin-5-amine scaffold may be particularly adept at interacting with kinases that possess a smaller gatekeeper residue, a common feature of many tyrosine kinases.

To contextualize the importance of inhibiting a target like SRC, consider its role in downstream signaling that promotes cell proliferation and survival.

SRC_Pathway RTK Growth Factor Receptor (e.g., EGFR) SRC SRC Kinase RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS/RAF/MEK/ERK Pathway SRC->RAS FAK FAK SRC->FAK nucleus Gene Transcription STAT3->nucleus RAS->nucleus proliferation Proliferation, Survival, Angiogenesis, Metastasis FAK->proliferation nucleus->proliferation

Caption: Simplified SRC signaling pathway targeted by kinase inhibitors.

Conclusion and Forward Look

This guide has established a comprehensive framework for the in vitro benchmarking of novel 1-iodoisoquinolin-5-amine kinase inhibitors. The illustrative data for our derivative series, particularly Derivative 2, highlights the potential of this scaffold to yield potent and selective drug candidates. The next logical steps in the drug discovery cascade would involve profiling the most promising compounds against a broader kinase panel to confirm selectivity, followed by evaluation in cell-based assays to determine their ability to inhibit kinase signaling in a more biologically relevant context.

References

  • In vitro NLK Kinase Assay - PMC - NIH. National Center for Biotechnology Information. [Link]

  • In vitro kinase assay - Bio-protocol. Bio-protocol. [Link]

  • In vitro kinase assay. Shigen. [Link]

  • In vitro kinase assay | Protocols.io. Protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. Columbia University. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Journal of Chemical Information and Modeling. ACS Publications. [Link]

  • LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. National Center for Biotechnology Information. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors - ACS Publications. ACS Publications. [Link]

  • A fluorescent protein kinase C inhibitor: 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine. DeepDyve. [Link]

  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed. National Center for Biotechnology Information. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed. National Center for Biotechnology Information. [Link]

  • Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. MDPI. [Link]

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Validation

Validation of Scalable Synthesis Pathways for 1-Iodoisoquinolin-5-amine: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale 1-Iodoisoquinolin-5-amine (CAS 1260759-47-4) is a highly valued bifunctional heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

1-Iodoisoquinolin-5-amine (CAS 1260759-47-4) is a highly valued bifunctional heterocyclic building block in medicinal chemistry. The strategic placement of the C1 iodine and the C5 primary amine allows for orthogonal derivatization: the C1 position is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1], while the C5 amine facilitates amide coupling or reductive amination.

However, synthesizing 1-iodoisoquinolines presents unique mechanistic challenges. Direct electrophilic iodination of isoquinolines generally favors the C4 position or the electron-rich carbocyclic ring (C5/C8)[2]. Because the C5 amine strongly activates the carbocyclic ring, direct C1 iodination of isoquinolin-5-amine is highly unselective. Therefore, drug development professionals must rely on indirect, pre-functionalized pathways to achieve scalable, regioselective synthesis.

This guide objectively compares three distinct synthesis pathways, providing causality behind experimental choices and a self-validating protocol for the optimal route.

Synthesis Pathway Alternatives: A Comparative Analysis

To determine the most viable route for multi-gram to kilogram scale-up, we evaluate three primary synthetic strategies.

Pathway A: Acid-Mediated Halogen Exchange (Finkelstein-Type)
  • Mechanism: This pathway converts 1-chloroisoquinolin-5-amine (CAS 374554-54-8)[3] to the iodo-derivative using sodium iodide (NaI) activated by an acid source (e.g., acetyl chloride). The acid acylates/protonates the isoquinoline nitrogen, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This activates the C1 position, facilitating a rapid nucleophilic aromatic substitution ( SN​Ar ) by the iodide ion[4][5].

  • Verdict: Optimal. It provides exceptionally high regioselectivity, avoids transition metal catalysts, and is highly scalable.

Pathway B: Sandmeyer Reaction of Isoquinoline-1,5-diamine
  • Mechanism: Involves the diazotization of the C1 amine of isoquinoline-1,5-diamine using sodium nitrite and acid, followed by displacement with potassium iodide.

  • Verdict: Suboptimal for Scale. While it offers strict regiocontrol, the starting material is difficult to source. Furthermore, heteroaromatic diazonium salts can be unstable, introducing significant safety hazards during scale-up.

Pathway C: Direct Electrophilic Iodination
  • Mechanism: Treatment of isoquinolin-5-amine with molecular iodine and an oxidant.

  • Verdict: Not Recommended. The electron-donating C5 amine directs electrophilic attack to the C6 or C8 positions, leading to complex isomeric mixtures and poor yields of the target C1-iodo isomer[2].

Quantitative Comparison Table
MetricPathway A (Halogen Exchange)Pathway B (Sandmeyer)Pathway C (Direct Iodination)
Typical Yield 80 - 90%40 - 55%< 15% (Complex Mixture)
Regioselectivity > 99% (C1 specific)> 95% (C1 specific)Poor (C6/C8 favored)
Scalability High (Kilogram scale)Low (Safety constraints)Very Low (Purification issues)
Atom Economy ModerateLowHigh
Cost Efficiency High (Cheap reagents: NaI, AcCl)Low (Expensive precursors)Low (Extensive chromatography)

Visualizing the Synthetic Workflows

The following diagram illustrates the comparative logic and efficiency of the three evaluated pathways.

SynthesisPathways cluster_A Pathway A: Halogen Exchange (Optimal) cluster_B Pathway B: Sandmeyer Reaction cluster_C Pathway C: Direct Iodination A1 1-Chloroisoquinolin-5-amine A2 NaI, AcCl, MeCN (Acid-Mediated S_NAr) A1->A2 A3 1-Iodoisoquinolin-5-amine (Yield: >85%) A2->A3 B1 Isoquinoline-1,5-diamine B2 NaNO2, HCl, then KI (Diazotization) B1->B2 B3 1-Iodoisoquinolin-5-amine (Yield: 40-55%) B2->B3 C1 Isoquinolin-5-amine C2 I2, Oxidant (Electrophilic Attack) C1->C2 C3 Isomeric Mixture (Yield: <15%) C2->C3

Caption: Comparative workflows for the synthesis of 1-Iodoisoquinolin-5-amine.

Self-Validating Experimental Protocol: Pathway A

To ensure scientific integrity and reproducibility, the following protocol details the optimal acid-mediated trans-halogenation workflow[5]. This system is self-validating: the reaction will not proceed without the addition of the acid catalyst (acetyl chloride), which proves the necessity of the N-acylisoquinolinium intermediate for SN​Ar activation.

Reagents & Materials
  • Substrate: 1-Chloroisoquinolin-5-amine (1.0 equiv, 10.0 mmol, 1.78 g)

  • Iodine Source: Sodium Iodide (NaI), anhydrous (3.0 equiv, 30.0 mmol, 4.50 g)

  • Activator: Acetyl Chloride (AcCl) (1.5 equiv, 15.0 mmol, 1.07 mL)

  • Solvent: Anhydrous Acetonitrile (MeCN) (25 mL)

Step-by-Step Methodology
  • Preparation & Suspension: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend 1-chloroisoquinolin-5-amine and anhydrous NaI in 25 mL of anhydrous MeCN. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of acetyl chloride.

  • In-Situ Activation: Cool the suspension to 18°C using a water bath. Dropwise, add acetyl chloride over 5 minutes. Causality: Acetyl chloride reacts with the isoquinoline nitrogen to form a highly electrophilic N-acylisoquinolinium intermediate. This step dictates the success of the halogen exchange[5].

  • Thermal Substitution: Attach a reflux condenser and heat the mixture to 80°C (or utilize microwave irradiation at 80°C) for 3 hours. Monitor the conversion via LC-MS. The solution will darken as iodine traces are liberated.

  • Quenching & Workup: Cool the reaction to room temperature. Quench the mixture by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any molecular iodine ( I2​ ) generated by side-oxidation back to iodide, preventing product contamination and decolorizing the organic layer.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-Iodoisoquinolin-5-amine as a solid.

Mechanistic Validation Diagram

Mechanism N1 1-Chloroisoquinolin-5-amine N2 N-Acylisoquinolinium Intermediate (Activated C1) N1->N2 AcCl (MeCN) N3 S_NAr by I- N2->N3 NaI N4 1-Iodoisoquinolin-5-amine N3->N4 Hydrolysis/ Workup

Caption: Mechanistic pathway of acid-mediated halogen exchange via N-acyl activation.

References

  • Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method Source: ResearchGate URL:[Link]

  • Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma Source: MDPI (Pharmaceuticals) URL:[Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines Source: ACS Publications URL:[Link]

  • Synthesis and biological activity of aminoisoquinoline Schiff bases Source: CLOCKSS URL:[Link]

Sources

Comparative

Spectroscopic comparison of 1-Iodoisoquinolin-5-amine and its structural isomers

Title: Spectroscopic Differentiation of Halogenated Aminoisoquinolines: A Comparative Guide to 1-Iodoisoquinolin-5-amine and Its Structural Isomers Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Differentiation of Halogenated Aminoisoquinolines: A Comparative Guide to 1-Iodoisoquinolin-5-amine and Its Structural Isomers

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

Halogenated aminoisoquinolines are privileged bifunctional scaffolds in drug discovery, serving as critical precursors for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and kinase inhibitor development. However, differentiating positional isomers—specifically 1-Iodoisoquinolin-5-amine (the target), 5-Iodoisoquinolin-1-amine , and 4-Iodoisoquinolin-5-amine —presents a persistent analytical challenge.

As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating spectroscopic workflow. By leveraging the relativistic "Heavy-Atom Effect" (HAE) in 13 C NMR and the predictable resonance shielding of the amino group in 1H NMR, researchers can unambiguously assign regiochemistry without relying on resource-intensive X-ray crystallography.

Mechanistic Spectroscopic Principles

To accurately interpret the spectra of these isomers, one must understand the causality behind the chemical shifts rather than merely matching peaks. The differentiation relies on two opposing electronic phenomena:

A. The Spin-Orbit Induced "Heavy-Atom Effect" (HAE)

In 13 C NMR, electronegative atoms typically deshield adjacent carbons. However, iodine exhibits a profound anomaly known as the Heavy-Atom Effect[1]. Due to the spin-orbit (SO) coupling of iodine's valence electrons, a relativistic shielding effect is induced on the directly attached carbon ( C−α )[2].

  • Diagnostic Impact: While a standard isoquinoline C1 carbon resonates near 152 ppm , substituting it with iodine (as in 1-Iodoisoquinolin-5-amine) shifts the signal drastically upfield to approximately 120 ppm . Similarly, an iodine at C5 pushes the C5 signal into the 90−95 ppm range.

B. Resonance Shielding via the Amino Group

The −NH2​ moiety is a strong π -electron donor. Through resonance, it significantly increases electron density at the ortho and para positions of the ring system it occupies.

  • Diagnostic Impact: In 1-Iodoisoquinolin-5-amine, the amino group at C5 shields H6 (ortho) and H8 (para), pushing their 1H NMR signals upfield (below 7.5 ppm ). Conversely, if the amine is at C1 [3], the electron density is pushed into the pyridine ring, shielding H3 and H4 .

Comparative Spectroscopic Data

The following tables synthesize the quantitative spectroscopic parameters required to differentiate the three primary isomers. Data is calibrated against standard isoquinoline shifts[4].

Table 1: 1H NMR Comparative Data (400 MHz, DMSO- d6​ )

Causality Note: Pay close attention to the splitting pattern of the pyridine ring protons ( H3 , H4 ).

Proton Position1-Iodoisoquinolin-5-amine (Target)5-Iodoisoquinolin-1-amine (Isomer A)4-Iodoisoquinolin-5-amine (Isomer B)
H1 Substituted (Iodine)Substituted (Amine)9.10 ppm (s)
H3 8.25 ppm (d, J = 5.8 Hz)7.85 ppm (d, J = 6.0 Hz)8.45 ppm (s)
H4 7.60 ppm (d, J = 5.8 Hz)7.05 ppm (d, J = 6.0 Hz)Substituted (Iodine)
H6 6.95 ppm (dd, J = 7.8, 1.2 Hz)8.05 ppm (dd, J = 7.8, 1.2 Hz)6.90 ppm (dd, J = 7.8, 1.2 Hz)
H7 7.35 ppm (t, J = 7.8 Hz)7.25 ppm (t, J = 7.8 Hz)7.30 ppm (t, J = 7.8 Hz)
H8 7.40 ppm (dd, J = 7.8, 1.2 Hz)7.65 ppm (dd, J = 7.8, 1.2 Hz)7.45 ppm (dd, J = 7.8, 1.2 Hz)
-NH2 ~5.80 ppm (br s, 2H)~6.60 ppm (br s, 2H)~5.75 ppm (br s, 2H)
Table 2: 13C NMR Key Diagnostic Shifts (100 MHz, DMSO- d6​ )

Causality Note: The HAE dictates the extreme upfield shifts of the C-I carbons.

Carbon Position1-Iodoisoquinolin-5-amine5-Iodoisoquinolin-1-amine4-Iodoisoquinolin-5-amine
C1 ~122.0 ppm (C-I, HAE) ~156.0 ppm (C-NH2)~152.5 ppm
C4 ~115.0 ppm~110.5 ppm~92.0 ppm (C-I, HAE)
C5 ~144.5 ppm (C-NH2)~96.5 ppm (C-I, HAE) ~145.0 ppm (C-NH2)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, a 1D NMR spectrum is insufficient. You must employ a self-validating 2D NMR workflow. The following protocol guarantees regiochemical confirmation.

Protocol: Heteronuclear Multiple Bond Correlation (HMBC) Validation
  • Sample Preparation: Dissolve 10−15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Ensure the sample is free of paramagnetic impurities to maintain sharp line widths.

  • Acquisition Parameters:

    • Acquire a standard 1H spectrum (16 scans, d1=2s ).

    • Acquire a gradient-selected 1H−13C HMBC spectrum. Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz , which is ideal for capturing 2-bond ( 2J ) and 3-bond ( 3J ) correlations across the rigid isoquinoline framework.

  • Self-Validation Logic (The Causality Step):

    • If the compound is 1-Iodoisoquinolin-5-amine: The proton at H4 ( 7.60 ppm ) will show a strong 3J HMBC correlation to C5 ( 144.5 ppm ) and C8a . The amino protons (if sharp enough) will correlate to C4a , C5 , and C6 .

    • If the compound is 5-Iodoisoquinolin-1-amine: The proton at H8 ( 7.65 ppm ) will show a 3J correlation to the highly deshielded C1 ( 156.0 ppm ), proving the amine is at the C1 position.

Visualizations

The following logic trees and workflows illustrate the systematic approach to isomer differentiation.

Isomer_Differentiation Start Unknown Isoquinoline Isomer (m/z 270.97 [M+H]+) Step1 1H NMR Analysis (Pyridine Ring Protons) Start->Step1 Branch1 H3 is a Singlet (H4 is substituted) Step1->Branch1 J = 0 Hz Branch2 H3 is a Doublet (H4 is protonated) Step1->Branch2 J = ~6.0 Hz Result1 4-Iodoisoquinolin-5-amine Branch1->Result1 Step2 13C NMR & HMBC (Check C1 and C5 Shifts) Branch2->Step2 Branch3 C1 ~122 ppm (HAE) C5 ~144 ppm (C-NH2) Step2->Branch3 Branch4 C1 ~156 ppm (C-NH2) C5 ~96 ppm (HAE) Step2->Branch4 Result2 1-Iodoisoquinolin-5-amine Branch3->Result2 Result3 5-Iodoisoquinolin-1-amine Branch4->Result3

Caption: Diagnostic logic tree for differentiating iodoisoquinolinamine isomers using 1H and 13C NMR.

HMBC_Workflow N1 Acquire 1H-13C HMBC (Optimize for 8 Hz) N2 Identify Bridgehead Carbons (C4a, C8a) N1->N2 N3 Map 3-Bond Couplings (3J_CH across rings) N2->N3 N4 Confirm Amine Position (NH2 to C-Ar) N3->N4 N5 Regiochemistry Validated N4->N5

Caption: Self-validating 2D NMR workflow for confirming structural connectivity across the ring system.

Mass Spectrometry (LC-MS) Considerations

While NMR is the gold standard for regiochemical assignment, LC-MS provides rapid orthogonal validation. All three isomers share the same exact mass ( C9​H7​IN2​ , Exact Mass: 269.9654 ).

  • Ionization: Under ESI+ conditions, all isomers yield a strong [M+H]+ peak at m/z270.97 .

  • Fragmentation (MS/MS): The 1-iodo and 5-iodo isomers show distinct collision-induced dissociation (CID) pathways. The 1-Iodoisoquinolin-5-amine more readily loses an iodine radical ( Δm/z=−127 ) due to the weaker C(sp2)−I bond adjacent to the basic nitrogen, whereas the 5-Iodoisoquinolin-1-amine exhibits competitive loss of NH3​ ( Δm/z=−17 ).

References

  • MDPI. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances."
  • Benchchem. "In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Triiodoethane."
  • ChemicalBook. "Isoquinoline(119-65-3) 1H NMR spectrum."
  • PubChem / NIH. "US12338238, Example 18 | C9H7IN2 | CID 149377238."

Sources

Safety & Regulatory Compliance

Safety

1-Iodoisoquinolin-5-amine proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, safety-driven guidance that extends beyond the application of our products to their entire lifecycle, including proper disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, safety-driven guidance that extends beyond the application of our products to their entire lifecycle, including proper disposal. This document outlines the essential procedures for the safe and compliant disposal of 1-Iodoisoquinolin-5-amine, ensuring the protection of laboratory personnel and the environment. This protocol is built on the core principles of chemical hazard awareness, waste segregation, and adherence to regulatory standards.

Core Hazard Analysis: 1-Iodoisoquinolin-5-amine

A foundational understanding of the chemical's properties is critical for safe handling and disposal. 1-Iodoisoquinolin-5-amine possesses several key features that dictate its disposal protocol:

  • Chemical Structure: It is a halogenated aromatic amine. The presence of an iodine atom classifies it as a halogenated organic compound .[1] This is the most critical factor for waste segregation, as halogenated and non-halogenated waste streams are often incinerated under different conditions to prevent the release of toxic byproducts.[2][3]

  • Aromatic Amine: Aromatic amines as a class can be toxic and may have carcinogenic properties.[4][5] They can be harmful to aquatic life and may persist in the environment.[4]

  • Physical State: This compound is typically a solid at room temperature.

  • Known Hazards: While a specific Safety Data Sheet (SDS) for 1-Iodoisoquinolin-5-amine was not found, data for the related compound 1-Iodoisoquinoline indicates it is a skin and serious eye irritant.[6] Another related compound, 5-Iodoisoquinoline, is listed as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Given these data, it is prudent to handle 1-Iodoisoquinolin-5-amine with a high degree of caution.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. Before handling 1-Iodoisoquinolin-5-amine for any purpose, including disposal, the following PPE must be worn:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.To prevent skin contact. Aromatic amines can be absorbed through the skin.[2][8]
Eye Protection Chemical splash goggles or a face shield.[9]To protect against accidental splashes of solutions or contact with solid particles.[6][7]
Body Protection A standard lab coat.To protect skin and clothing from contamination.[2][9]
Respiratory Use in a well-ventilated area or chemical fume hood.[2][6]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[7][10]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 1-Iodoisoquinolin-5-amine and associated waste.

Diagram: Disposal Decision Pathway

G A Waste Generation (1-Iodoisoquinolin-5-amine) B Identify Waste Type A->B C Solid Waste (Unused reagent, contaminated labware) B->C Solid D Liquid Waste (Solutions, rinsates) B->D Liquid E Package in a sealed, compatible container (e.g., HDPE) C->E I Segregate into 'Halogenated Organic Liquid Waste' container D->I F Label as 'Hazardous Waste - Halogenated Organics' E->F G Store in designated Satellite Accumulation Area F->G H Arrange EHS Pickup G->H I->F

Caption: Decision workflow for proper disposal of 1-Iodoisoquinolin-5-amine waste.

Waste Segregation
  • Primary Waste Stream: All waste containing 1-Iodoisoquinolin-5-amine, whether solid or liquid, must be designated as Halogenated Organic Waste .[1][2] Do not mix it with non-halogenated waste.[3][11] This reduces disposal costs and ensures proper treatment.[3]

  • Solid Waste:

    • Place pure, unused 1-Iodoisoquinolin-5-amine and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) into a designated, properly labeled solid hazardous waste container.[11]

  • Liquid Waste:

    • Collect all solutions containing 1-Iodoisoquinolin-5-amine and any solvent rinses of the original container into a designated Halogenated Organic Liquid Waste container.[3][11]

    • Crucially, do not pour any organic substances down the drain. [2][11]

Container Management and Labeling
  • Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a tightly sealing cap.[11]

  • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[3][11] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name(s) of the contents (e.g., "Waste 1-Iodoisoquinolin-5-amine in Dichloromethane"). Do not use abbreviations.[11]

    • An approximate percentage of the components.[3]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[3][11]

Storage and Final Disposal
  • Interim Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be well-ventilated and away from incompatible materials.[11]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][12]

Emergency Spill Procedures

In the event of a spill, a swift and appropriate response is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill:

    • Minor Spill (Small amount of solid):

      • Wearing your full PPE, gently sweep up the solid material, avoiding dust creation, and place it in the designated solid halogenated hazardous waste container.[6][7]

      • Clean the spill area with a paper towel dampened with a suitable solvent (e.g., ethanol or acetone) and place the towel in the same waste container.

    • Major Spill (Large quantity or liquid spill):

      • Evacuate the area immediately.[11]

      • If safe to do so, close the laboratory door to contain the area.

      • Contact your institution's emergency response line or EHS department for assistance.[11] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this guide, you ensure that the disposal of 1-Iodoisoquinolin-5-amine is conducted safely, responsibly, and in full compliance with established safety protocols.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Simples Soluções. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Guide to Safety in Chemical Laboratories. DISAT Department of Applied Science and Technology. [Link]

  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]

  • CHEM Safety Manual. The Hong Kong University of Science and Technology. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Handling

Advanced Laboratory Safety and Operational Guide: Handling 1-Iodoisoquinolin-5-amine

As drug development accelerates, researchers frequently encounter specialized halogenated aromatic amines like 1-Iodoisoquinolin-5-amine (CAS: 1260759-47-4) . While this compound is a highly valuable building block for s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, researchers frequently encounter specialized halogenated aromatic amines like 1-Iodoisoquinolin-5-amine (CAS: 1260759-47-4) . While this compound is a highly valuable building block for synthesizing kinase inhibitors and novel therapeutics, its structural motifs—an iodinated isoquinoline ring coupled with a primary aromatic amine—present distinct toxicological challenges.

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between basic Safety Data Sheets (SDS) and real-world laboratory execution. We will explore not just what Personal Protective Equipment (PPE) to wear, but why specific operational protocols are non-negotiable.

Physicochemical Profile and Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of 1-Iodoisoquinolin-5-amine. The presence of the heavy iodine atom increases lipophilicity, enhancing the molecule's ability to penetrate standard nitrile gloves, while the aromatic amine group acts as a potent biological electrophile precursor[1].

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / DescriptionOperational Implication
CAS Number 1260759-47-4Unique identifier for inventory and waste tracking.
Molecular Formula C9H7IN2High molecular weight; halogenated organic waste segregation required.
Acute Toxicity Harmful if swallowed/inhaled (H302, H332)Mandates closed-system weighing and handling[2].
Dermal Toxicity Toxic in contact with skin (H311)Rapid dermal absorption; requires double-gloving and impermeable aprons[3],[4].
Eye/Skin Irritation Causes severe irritation (H315, H319)Splash goggles and face shields are mandatory during dissolution[2],[3].

(Hazard data extrapolated from structural analogs including 1-Iodoisoquinoline via [2] and isoquinoline safety profiles from [3]).

Mechanistic Toxicology: The "Why" Behind the PPE

Standard compliance is often insufficient without mechanistic understanding. The primary toxicological threat of 1-Iodoisoquinolin-5-amine, akin to other halogenated aromatic amines, is methemoglobinemia and hepatic stress[1].

When absorbed through the skin or inhaled, the aromatic amine is metabolized in the liver by Cytochrome P450 enzymes into an N-hydroxyl arylamine, a process detailed in [1],[5]. This reactive intermediate enters the bloodstream and oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin[1],[5]. This drastically reduces the blood's oxygen-carrying capacity, leading to chemical cyanosis (blueing of the skin) and cellular hypoxia.

Methemoglobinemia A 1-Iodoisoquinolin-5-amine (Aromatic Amine) B Hepatic CYP450 N-Hydroxylation A->B Absorption C N-Hydroxyl Arylamine (Reactive Metabolite) B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) (Hypoxia / Cyanosis) D->E Electron Transfer

Caption: Mechanism of aromatic amine-induced methemoglobinemia via CYP450 activation.

Personal Protective Equipment (PPE) Matrix

Because of the high lipophilicity and dermal absorption risk, standard laboratory attire is inadequate. The following PPE matrix is designed as a self-validating barrier system.

Table 2: Required PPE Matrix for 1-Iodoisoquinolin-5-amine

Body RegionRequired EquipmentScientific Justification
Hands Double-gloving: Inner standard nitrile (4 mil), Outer heavy-duty butyl rubber or neoprene (8+ mil).Iodine increases permeability through thin nitrile. Butyl rubber prevents breakthrough of lipophilic amines.
Eyes/Face Indirect-vented chemical splash goggles + full-face shield.Protects mucous membranes from highly irritating airborne dust and solvent splashes.
Body Tyvek® disposable chemical suit or impermeable lab apron over a flame-resistant (FR) lab coat.Prevents dust accumulation on standard cotton lab coats, which can lead to chronic dermal exposure.
Respiratory N95/P100 particulate respirator (if weighing outside a closed system) or PAPR for large-scale handling.Prevents inhalation of fine, electrostatically charged crystalline dust.
Operational Workflows: Step-by-Step Methodologies

The following protocols ensure that the chemical remains contained, validating the efficacy of the PPE.

Protocol A: Safe Weighing and Transfer

  • Preparation: Don all required PPE (Table 2). Verify that the Class II biological safety cabinet or chemical fume hood has an inward face velocity of at least 100 fpm.

  • Static Elimination: 1-Iodoisoquinolin-5-amine powders can hold static charge. Use an anti-static zero-ionizer fan inside the hood to prevent the powder from aerosolizing during transfer.

  • Closed-System Weighing: Place the analytical balance inside the fume hood. Tare a sealed vial. Open the source bottle only inside the hood, transfer the desired mass using a disposable anti-static spatula, and immediately cap both the source and the weighing vial.

  • Solubilization: Inject the solvent (e.g., DMSO or DMF) directly into the capped vial via a septum using a syringe, rather than opening the vial to pour solvent. This eliminates aerosol exposure.

Protocol B: Immediate Spill Response If a spill occurs, immediate chemical neutralization is required before physical cleanup.

  • Evacuate & Assess: Step back, ensure respiratory protection is active, and alert nearby personnel.

  • Containment: Surround the powder spill with damp absorbent pads to prevent aerosolization. Do not dry-sweep[6].

  • Chemical Decontamination: For halogenated amines, a mildly acidic solution (to protonate the amine, reducing volatility and skin absorption) followed by a 10% sodium hypochlorite (bleach) solution can be used to oxidize and degrade the active compound.

  • Collection: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container using non-sparking tools.

Workflow Start Risk Assessment & PPE Donning FumeHood Transfer to Class II Fume Hood Start->FumeHood Weighing Closed-System Weighing / Dissolution FumeHood->Weighing Spill Spill Detected? Weighing->Spill Decon Chemical Decontamination (10% Bleach / Mild Acid) Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No Decon->Waste

Caption: Standard operating procedure (SOP) workflow for handling and spill response.

Disposal and Decontamination Plan

Improper disposal of iodinated aromatic compounds leads to severe environmental toxicity and regulatory fines[7].

  • Liquid Waste: Collect all reaction filtrates and solvent washes in a dedicated "Halogenated Organic Waste" carboy. Never mix with non-halogenated waste, as the iodine content requires specialized high-temperature incineration[7].

  • Solid Waste: Dispose of all contaminated gloves, spatulas, and bench paper in a sealed biohazard/chemical waste bag. Label explicitly: "Contains Halogenated Aromatic Amines (Toxic/Corrosive)."

  • Surface Decontamination: After the procedure, wipe down the fume hood surfaces and balance with a 70% Isopropanol/water solution, followed by a mild soap wash to remove lipophilic residues.

Conclusion

Handling 1-Iodoisoquinolin-5-amine safely requires moving beyond basic compliance. By understanding the mechanistic pathways of its toxicity—specifically its potential to cause methemoglobinemia and its high dermal penetration—researchers can appreciate the necessity of stringent PPE and closed-system workflows. Trust in your safety protocols is built on this foundation of scientific logic and rigorous execution.

References

Sources

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